molecular formula C7H3ClF2O2 B572935 2-Chloro-4,6-difluorobenzoic acid CAS No. 1242339-67-8

2-Chloro-4,6-difluorobenzoic acid

Cat. No.: B572935
CAS No.: 1242339-67-8
M. Wt: 192.546
InChI Key: SHCCCLQAWAYTLM-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluorobenzoic acid is a high-value aromatic carboxylic acid recognized in organic and medicinal chemistry as a versatile synthetic intermediate. Its structure, featuring chlorine and fluorine atoms at the ortho and para positions relative to the carboxylic acid group, makes it a critical building block for constructing more complex molecules . The electron-withdrawing nature of the halogen substituents influences the compound's acidity and reactivity, promoting its utility in various chemical transformations, including nucleophilic substitution and metal-catalyzed coupling reactions . This compound is principally employed in the research and development of novel pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs) . Furthermore, its structural properties enhance the efficacy of target molecules, making it a valuable precursor in the synthesis of advanced agrochemicals, such as herbicides . For research purposes only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCCCLQAWAYTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679321
Record name 2-Chloro-4,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-67-8
Record name 2-Chloro-4,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4,6-difluorobenzoic acid, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic modeling.

PropertyValueSource
Molecular Formula C₇H₃ClF₂O₂[2]
Molecular Weight 192.55 g/mol [1][2]
Appearance White to Off-White Solid[1]
Purity ≥96.5%[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
LogP (Octanol/Water Partition Coefficient) 2.3164[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 1[2]
CAS Number 1242339-67-8[1][2]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining key physicochemical properties. These protocols are foundational for ensuring data accuracy and reproducibility in a laboratory setting.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small quantity of the dry this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[3][4]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a DigiMelt or Mel-Temp unit.[5]

  • Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range.[5] This provides a target for the precise measurement.

  • Precise Determination: The apparatus is allowed to cool to at least 20-30°C below the approximate melting point.[4] A new sample is prepared and heated at a much slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting).[6] This range is reported as the melting point.

Melting_Point_Workflow start Start prep Prepare Sample: Crush solid and pack 1-2 mm in capillary tube start->prep setup Place capillary in melting point apparatus prep->setup rapid_heat Rapid Heating (10-20°C/min) to find approximate range setup->rapid_heat cool Cool apparatus to ~20°C below approx. MP rapid_heat->cool slow_heat Slow Heating (1-2°C/min) for precise measurement cool->slow_heat record Record temperature range: First liquid drop to fully liquid slow_heat->record end End record->end Solubility_Workflow start Start prep Add excess solid to known volume of solvent in a flask start->prep equilibrate Agitate at constant temperature (24-48h) to reach equilibrium prep->equilibrate separate Cease agitation, allow solid to settle. Withdraw supernatant via filter. equilibrate->separate analyze Determine solute concentration in supernatant (e.g., HPLC, UV-Vis) separate->analyze report Report concentration as solubility at the specified temp. analyze->report end End report->end pKa_Workflow start Start prep Prepare analyte solution (known concentration) start->prep calibrate Calibrate pH meter with standard buffers prep->calibrate titrate Add standardized base (titrant) incrementally to analyte calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot titration curve (pH vs. titrant volume) record->plot determine Identify half-equivalence point. pKa = pH at this point. plot->determine end End determine->end

References

An In-depth Technical Guide to 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-4,6-difluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research.

Molecular Structure and Identification

This compound is a substituted benzoic acid with a chlorine atom at the 2-position and fluorine atoms at the 4- and 6-positions of the benzene ring.

Molecular Structure Diagram:

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A Substituted Aniline B Diazotization A->B 1. NaNO2, HCl C Sandmeyer/Schiemann Reaction B->C 2. CuX or HBF4 D Side-chain Introduction C->D 3. Further functionalization E Oxidation D->E 4. Oxidizing agent F This compound E->F Analytical_Workflow Start Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC, GC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Characterized Product

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 2-Chloro-4,6-difluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of direct literature on its synthesis, this document outlines two primary, scientifically sound strategies derived from established methodologies for analogous halogenated aromatic compounds. The experimental protocols provided are adapted from related syntheses and are intended to serve as a robust starting point for laboratory-scale preparation.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. The presence and specific arrangement of the chloro and fluoro substituents on the benzene ring are expected to impart unique physicochemical properties to molecules derived from it, making it a desirable building block in medicinal chemistry and materials science. The synthetic routes detailed herein leverage common and scalable chemical transformations, focusing on ortho-lithiation followed by carboxylation, and formylation followed by oxidation, both starting from the commercially available 1-chloro-3,5-difluorobenzene.

Pathway 1: Ortho-lithiation and Carboxylation of 1-Chloro-3,5-difluorobenzene

This pathway is a direct and efficient method for the introduction of a carboxylic acid group at the 2-position of the starting material. The chloro group in 1-chloro-3,5-difluorobenzene acts as an ortho-directing group for lithiation, facilitating the regioselective formation of the desired product.

Experimental Protocol

Materials:

  • 1-Chloro-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide, CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-chloro-3,5-difluorobenzene (1 equivalent) dissolved in anhydrous THF.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Carboxylation: The reaction mixture is then poured slowly onto a slurry of crushed dry ice in diethyl ether with vigorous stirring.

  • Quenching and Extraction: After the excess dry ice has sublimed, the reaction is quenched by the addition of 2 M aqueous HCl. The aqueous and organic layers are separated. The aqueous layer is extracted three times with diethyl ether.

  • Work-up: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow for Ortho-lithiation and Carboxylation

G start 1-Chloro-3,5-difluorobenzene in anhydrous THF lithiation Addition of n-BuLi at -78 °C start->lithiation intermediate 2-Lithio-1-chloro-3,5-difluorobenzene lithiation->intermediate carboxylation Quenching with excess dry ice (CO₂) intermediate->carboxylation workup Acidic work-up (HCl) and extraction carboxylation->workup product This compound workup->product

Ortho-lithiation and Carboxylation Workflow

Pathway 2: Formylation of 1-Chloro-3,5-difluorobenzene followed by Oxidation

This two-step pathway offers an alternative route to the target molecule. It involves the introduction of a formyl group at the 2-position via a formylation reaction, followed by the oxidation of the resulting aldehyde to the carboxylic acid.

Step 1: Formylation of 1-Chloro-3,5-difluorobenzene

Experimental Protocol:

Materials:

  • 1-Chloro-3,5-difluorobenzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride/(DMF) for Vilsmeier-Haack reaction

  • Dichloromethane (DCM) as solvent

  • Sodium acetate or sodium hydroxide solution for work-up

Procedure:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, phosphorus oxychloride (1.2 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (3 equivalents) at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • Formylation Reaction: The Vilsmeier reagent is cooled to 0 °C, and a solution of 1-chloro-3,5-difluorobenzene (1 equivalent) in a minimal amount of anhydrous solvent is added dropwise. The reaction mixture is then heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution.

  • Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 2-chloro-4,6-difluorobenzaldehyde is then purified by column chromatography or distillation under reduced pressure.

Step 2: Oxidation of 2-Chloro-4,6-difluorobenzaldehyde

Experimental Protocol:

Materials:

  • 2-Chloro-4,6-difluorobenzaldehyde

  • Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)

  • Acetone or t-butanol as solvent for KMnO₄ oxidation; t-butanol and a phosphate buffer for NaClO₂ oxidation

  • Sulfuric acid (H₂SO₄) for acidification

  • Sodium bisulfite (NaHSO₃) for quenching excess oxidant

Procedure (using Potassium Permanganate):

  • Reaction Setup: 2-Chloro-4,6-difluorobenzaldehyde (1 equivalent) is dissolved in acetone.

  • Oxidation: A solution of potassium permanganate (2 equivalents) in water is added dropwise to the aldehyde solution. The reaction is exothermic and may require cooling to maintain a temperature between 20-30 °C. The mixture is stirred until the purple color of the permanganate disappears.

  • Quenching: Excess permanganate is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.

  • Work-up: The manganese dioxide precipitate is filtered off. The filtrate is acidified with dilute sulfuric acid to precipitate the carboxylic acid.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Signaling Pathway for Formylation and Oxidation

G start 1-Chloro-3,5-difluorobenzene formylation Vilsmeier-Haack Formylation (POCl₃, DMF) start->formylation aldehyde 2-Chloro-4,6-difluorobenzaldehyde formylation->aldehyde oxidation Oxidation (e.g., KMnO₄) aldehyde->oxidation product This compound oxidation->product

Formylation and Oxidation Synthetic Pathway

Data Presentation

The following table summarizes the expected yields for the described synthetic pathways. These values are based on typical yields for analogous reactions reported in the literature and should be considered as estimates for optimization.

PathwayStepStarting MaterialProductTypical Yield (%)
1. Ortho-lithiation and Carboxylation Lithiation and Carboxylation1-Chloro-3,5-difluorobenzeneThis compound60-80
2. Formylation and Oxidation Step 1: Formylation1-Chloro-3,5-difluorobenzene2-Chloro-4,6-difluorobenzaldehyde70-90
Step 2: Oxidation2-Chloro-4,6-difluorobenzaldehydeThis compound85-95
Overall Yield for Pathway 2 1-Chloro-3,5-difluorobenzene This compound 60-85

Conclusion

This guide has outlined two viable and robust synthetic pathways for the preparation of this compound from the readily available starting material, 1-chloro-3,5-difluorobenzene. Both the ortho-lithiation/carboxylation route and the formylation/oxidation sequence employ well-established synthetic transformations. The choice of pathway may depend on the specific equipment available, desired scale, and safety considerations. The provided experimental protocols and expected yields serve as a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. It is recommended that all reactions be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-Chloro-4,6-difluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-4,6-difluorobenzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. Due to the absence of a directly published synthesis in the reviewed literature, this guide outlines a scientifically sound, proposed route based on well-established chemical principles, specifically directed ortho-metalation followed by carboxylation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the commercially available starting material, 1-chloro-3,5-difluorobenzene. The proposed two-step synthesis is as follows:

  • Directed Ortho-Lithiation: The first step involves the regioselective deprotonation of 1-chloro-3,5-difluorobenzene at the position ortho to the chloro group (C2). This is achieved using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The directing effect of the fluorine atoms is anticipated to facilitate the lithiation at the desired position.

  • Carboxylation: The in situ generated aryllithium intermediate is then quenched with an excess of solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound.

Quantitative Data from Analogous Reactions

While specific quantitative data for the target synthesis is unavailable, the following table summarizes key parameters from analogous ortho-lithiation and carboxylation reactions of similar substrates. This information provides a valuable reference for reaction optimization.

Starting MaterialLithiating AgentSolventTemperature (°C)ElectrophileProductYield (%)
1-Chloro-4-fluorobenzenen-BuLi/t-BuOKTHF-75CO₂5-Chloro-2-fluorobenzoic acid86
1-Chloro-3-(trifluoromethyl)benzeneLDATHF-78-Ortho-lithiated intermediateNot Reported
1,4-DifluorobenzeneLDATHF-78CO₂2,5-Difluorobenzoic acidNot Reported

Detailed Experimental Protocol

This section provides a detailed, plausible experimental procedure for the synthesis of this compound.

Materials:

  • 1-Chloro-3,5-difluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Solid Carbon Dioxide (dry ice), crushed

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

1. Ortho-Lithiation:

  • An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF under an inert atmosphere.

  • 1-Chloro-3,5-difluorobenzene (1.0 equivalent) is added to the THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

2. Carboxylation:

  • In a separate flask, an excess of freshly crushed dry ice is placed under an inert atmosphere.

  • The cold aryllithium solution is transferred via cannula onto the crushed dry ice with vigorous stirring.

  • The reaction mixture is allowed to warm slowly to room temperature overnight.

3. Work-up and Purification:

  • The reaction is quenched by the addition of 1 M HCl until the aqueous layer is acidic.

  • The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway

synthetic_pathway 1-Chloro-3,5-difluorobenzene 1-Chloro-3,5-difluorobenzene Aryllithium Intermediate Aryllithium Intermediate 1-Chloro-3,5-difluorobenzene->Aryllithium Intermediate 1. n-BuLi, THF 2. -78 °C This compound This compound Aryllithium Intermediate->this compound 1. CO2 (solid) 2. H3O+

Caption: Proposed synthesis of this compound.

Logical Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_synthesis Synthesis Steps cluster_purification Purification A Dry Glassware B Assemble under Inert Atmosphere A->B C Charge Reagents & Cool to -78 °C B->C D Add n-BuLi & Stir C->D E Carboxylation with Dry Ice D->E F Warm to Room Temperature E->F G Acidic Work-up F->G H Solvent Extraction G->H I Drying and Concentration H->I J Recrystallization / Chromatography I->J K K J->K Final Product

Caption: Logical workflow for the synthesis and purification.

Technical Guide: Spectroscopic Analysis of 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined spectral data (NMR, IR, MS) for 2-Chloro-4,6-difluorobenzoic acid (CAS No. 1242339-67-8) is limited. While some vendors indicate conformity to structure via NMR, the raw data is not readily accessible. This guide provides the standardized, detailed experimental protocols that would be employed to acquire and interpret such data, along with data presentation templates.

Data Presentation

The following tables are structured to present the spectral data for this compound upon its acquisition.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Table 3: IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
Data not available
Data not available
Data not available
Data not available

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

Sample Preparation:

  • Sample Weighing: Accurately weigh between 5-25 mg of the analyte for ¹H NMR, and 50-100 mg for ¹³C NMR experiments.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Common choices for nonpolar organic compounds include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]

  • Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[1][2] Solid particles should not be present as they can interfere with the shimming process.[2]

  • Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the homogenous solution into a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]

  • Internal Standard (Optional): If a chemical shift reference is needed, a small amount of an internal standard like Tetramethylsilane (TMS) can be added to the solvent.[1]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any fingerprints or dust. Cap the tube securely.[1]

Data Acquisition:

  • Instrument Setup: Place the NMR tube into a spinner turbine, using a depth gauge to ensure consistent positioning. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H spectrum. For the ¹³C spectrum, a greater number of scans will be necessary due to the low natural abundance and lower intrinsic sensitivity of the ¹³C nucleus.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality transmission spectrum.[4][5]

Sample Preparation (KBr Pellet Method):

  • Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[4]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR range.[4][5] Mix the sample and KBr thoroughly.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[4][6]

  • Background Spectrum: A blank KBr pellet (containing no sample) must be prepared and analyzed first to obtain a background spectrum. This corrects for atmospheric moisture and any light scattering from the KBr itself.[5]

Data Acquisition:

  • Sample Placement: Place the KBr pellet containing the sample into the sample holder within the FT-IR spectrometer's beam path.

  • Spectrum Collection: Acquire the IR spectrum. Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.[5][7] The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of volatile organic compounds.

Sample Introduction and Ionization:

  • Volatility Requirement: The sample must be thermally stable and have a sufficient vapor pressure (at least 10⁻⁶ torr) to be analyzed by EI-MS. Heating the sample inlet up to 400°C can be used to achieve this.[8]

  • Ionization: The gaseous sample molecules are introduced into the ion source where they are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9]

  • Fragmentation: This high energy causes the molecule to ionize (forming a molecular ion, M⁺) and often fragment in a characteristic and reproducible way. These fragment ions provide valuable structural information.[8][10][11]

Data Acquisition:

  • Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][11]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Mass Spectrum: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Synthesis & Purification Purity Purity Check (TLC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purity->NMR Submit for analysis IR FT-IR Spectroscopy Purity->IR MS Mass Spectrometry (EI, ESI, etc.) Purity->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Provides connectivity & chemical environment IR->Structure_Elucidation Identifies functional groups MS->Structure_Elucidation Determines molecular weight & fragmentation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Compile results

Caption: A flowchart illustrating the typical process for characterizing a chemical compound, from synthesis and purification to spectroscopic analysis and final structure determination.

References

Solubility of 2-Chloro-4,6-difluorobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4,6-difluorobenzoic acid in organic solvents. A thorough understanding of the solubility of this compound is essential for its application in chemical synthesis, purification, formulation development, and various research endeavors. This document consolidates available solubility information for structurally related compounds, details established experimental protocols for solubility determination, and presents a clear workflow for these procedures to empower researchers in generating precise solubility data.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of publicly available quantitative solubility data for this compound across a wide range of organic solvents. However, by examining the solubility of structurally analogous compounds, we can infer its likely solubility behavior.

The polarity of the solvent, its capacity for hydrogen bonding, and the ambient temperature are critical factors influencing the solubility of substituted benzoic acids. Generally, these compounds exhibit greater solubility in polar organic solvents. For comparative analysis, the following table summarizes the available solubility data for similar chloro- and fluoro-substituted benzoic acids. This information serves as a valuable reference for solvent selection in experimental designs.

CompoundSolventTemperature (°C)Solubility
2-Chloro-4-fluorobenzoic acid95% EthanolNot Specified50 mg/mL[1]
2,6-Difluorobenzoic acidMethanolNot SpecifiedSoluble (qualitative)[2]
2-Chlorobenzoic AcidCold WaterNot Specified1 part in 900 parts water[3]
2-Chlorobenzoic AcidHot WaterNot SpecifiedMore soluble than in cold water[3]
2-Chlorobenzoic AcidAlcoholNot SpecifiedFreely Soluble[3]
2-Chlorobenzoic AcidEtherNot SpecifiedFreely Soluble[3]

Experimental Protocols for Solubility Determination

To address the absence of specific data, researchers can employ well-established methods to determine the solubility of this compound. The following are detailed protocols for the gravimetric and spectroscopic methods.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that it remains constant.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to avoid precipitation or dissolution during sampling.

  • Solvent Evaporation:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing:

    • Dry the vial containing the solid residue to a constant weight in a drying oven.

    • Cool the vial in a desiccator before each weighing.

  • Calculation:

    • The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable when the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance (using a UV-Vis spectrophotometer) or the peak area (using HPLC) of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance/peak area versus concentration to create a calibration curve.

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 as described in the gravimetric method.

  • Sample Separation and Dilution:

    • Follow step 3 as described in the gravimetric method to obtain a clear, saturated solution.

    • Accurately dilute a known volume of the saturated solution with the solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Gravimetric Method Workflow A Add excess solute to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Evaporate solvent from supernatant C->D E Dry and weigh residue D->E F Calculate solubility E->F

Caption: A step-by-step workflow for the gravimetric determination of solubility.

G cluster_1 Spectroscopic Method Workflow G Prepare calibration curve H Prepare saturated solution and equilibrate I Separate solid and liquid phases H->I J Dilute supernatant I->J K Measure absorbance/peak area J->K L Calculate concentration from curve K->L M Determine original solubility L->M

Caption: A workflow for determining solubility using spectroscopic methods like UV-Vis or HPLC.

References

2-Chloro-4,6-difluorobenzoic Acid: A Technical Guide to Safe Handling and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Chloro-4,6-difluorobenzoic acid.

Disclaimer: Specific safety and toxicological data for this compound (CAS No. 1242339-67-8) is not extensively available in publicly accessible safety data sheets. The information presented in this guide is a compilation based on data from structurally similar compounds, including other chlorinated and fluorinated benzoic acid derivatives, and established principles of chemical safety. It is imperative that this compound be handled with caution by trained professionals in a controlled laboratory environment.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. While specific experimental data for this compound is limited, the following table summarizes its known properties and provides estimated values based on analogous compounds.

PropertyDataSource
Chemical Name This compoundN/A
CAS Number 1242339-67-8[1]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1]
Appearance White to off-white solid[1]
Purity 96.5-100%[1]
Storage Room temperature, dry and sealed[1]

Hazard Identification and Classification

Based on data from structurally related compounds such as 2-chloro-4-fluorobenzoic acid and other di-fluorinated benzoic acids, this compound is anticipated to pose the following hazards:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Danger or Warning

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.

  • Skin Contact: Causes skin irritation.

  • Eye Contact: Causes serious eye irritation or damage.

  • Ingestion: Harmful if swallowed.

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is crucial when working with this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Protection TypeSpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or EN 166 standards.Protects against dust particles and potential splashes, preventing serious eye irritation or damage.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, as the acid is a likely skin irritant.
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.Minimizes the risk of accidental skin contact.[3]
Respiratory Protection A NIOSH/MSHA approved respirator or a dust mask (type N95) should be used if dust is generated or for large-scale operations and emergencies.Prevents respiratory tract irritation from dust inhalation.
General Handling Procedures
  • Avoid all personal contact, including inhalation of dust.[5]

  • Wear protective clothing when there is a risk of exposure.[5]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Keep containers securely sealed when not in use.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical advice if skin irritation occurs.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures (Spill Response)
  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment.[4][5]

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: For dry spills, carefully sweep up the material, avoiding the generation of dust. Place the swept-up material into a suitable, clearly labeled, and sealed container for disposal.

Waste Disposal

All waste containing this compound and any contaminated materials should be treated as hazardous waste. Disposal must be in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

G General Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS and Safety Protocols prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_weigh Weigh Compound in Fume Hood prep_eng->handle_weigh Proceed when ready handle_use Perform Experimental Procedures handle_weigh->handle_use handle_store Store in a Cool, Dry, Well-Ventilated Area handle_use->handle_store cleanup_decon Decontaminate Work Area handle_store->cleanup_decon After use cleanup_waste Dispose of Waste in Designated Container cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of/ Clean PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

G Emergency Response for Spills spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (including respiratory protection) evacuate->ppe contain Contain the Spill (Avoid dust generation) ppe->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident to EHS decontaminate->report

Caption: Emergency Spill Response Protocol.

G Personal Protective Equipment (PPE) Selection cluster_core Core PPE for All Handling cluster_additional Additional PPE for Specific Scenarios core_ppe Safety Goggles Nitrile Gloves Lab Coat dust_risk Risk of Dust Generation? core_ppe->dust_risk respirator N95 Respirator dust_risk->respirator Yes splash_risk Risk of Splashing? dust_risk->splash_risk No respirator->splash_risk face_shield Face Shield splash_risk->face_shield Yes

Caption: PPE Selection Guide for Handling this compound.

References

Commercial Sourcing and Application of 2-Chloro-4,6-difluorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-4,6-difluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms, imparts distinct physicochemical properties to molecules, influencing their conformation, lipophilicity, and metabolic stability. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its applications in research and development, and a generalized workflow for its procurement and experimental use.

Commercial Suppliers of this compound

The procurement of high-quality chemical reagents is a critical first step in any research endeavor. A number of commercial suppliers offer this compound (CAS No. 1242339-67-8). The following table summarizes key information from various suppliers to aid researchers in their purchasing decisions. Please note that pricing and stock availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct Code/Catalog No.PurityAvailable QuantitiesPriceStock Status
AOBChem 9182397%10g, 25g, 100g$113.00 (10g), $221.00 (25g), $702.00 (100g)[1]In stock for some quantities[1]
Alachem 91B519Not specifiedR&D to industrial useInquireNot specified[2]
ChemScene CS-0097779≥98%Not specifiedInquireNot specified[3]
Aaronchem AR000MFYNot specifiedNot specifiedInquireNot specified[4]
AK Scientific, Inc. J96469Not specifiedNot specifiedInquireNot specified[5]
Sigma-Aldrich AMBH2D6F4D9F (Ambeed)Not specifiedNot specifiedInquireNot specified

Experimental Protocols and Applications

Detailed experimental protocols for the direct application of this compound are typically developed by end-users based on their specific research objectives. However, its primary role as a synthetic intermediate allows for its incorporation into a wide array of molecular scaffolds.

Synthesis of Novel Chemical Entities: The carboxylic acid moiety of this compound can be readily transformed into other functional groups such as esters, amides, and acid halides, providing a versatile handle for coupling with other molecules. The presence of the chloro and difluoro substituents can be exploited to modulate the electronic and steric properties of the final compound, which is a common strategy in the design of bioactive molecules.

Applications in Drug Discovery: Halogenated aromatic compounds are of significant interest in drug discovery. The inclusion of fluorine atoms, in particular, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. While specific applications of this compound are proprietary to the discovering entities, its structural motifs are found in compounds being investigated for a range of therapeutic areas. The strategic placement of chloro and fluoro groups can be a key element in the development of new therapeutic agents.

Research and Development Workflow

The following diagram illustrates a typical workflow for the procurement and utilization of a chemical intermediate like this compound in a research and development setting.

G cluster_procurement Procurement Phase cluster_experimental Experimental Phase A Identify Research Need for This compound B Search for Commercial Suppliers A->B C Compare Suppliers (Purity, Quantity, Price, Availability) B->C D Request Quotation and Technical Documentation (CoA, SDS) C->D E Place Purchase Order D->E F Receive and Log Chemical E->F G Review Safety Data Sheet (SDS) F->G Transfer to Lab H Develop Synthetic Protocol (e.g., Amide Coupling, Esterification) G->H I Perform Synthesis and Purification H->I J Characterize Final Product (NMR, MS, HPLC) I->J K Biological Screening or Material Science Application J->K L Data Analysis and Reporting K->L

Figure 1: A generalized workflow for the procurement and experimental utilization of a chemical intermediate.

Conclusion

This compound is a valuable synthetic building block for researchers in the fields of medicinal chemistry, drug discovery, and materials science. While a range of commercial suppliers make this compound accessible, researchers should perform due diligence in selecting a supplier that meets their specific requirements for purity, quantity, and documentation. The successful application of this versatile intermediate ultimately depends on the careful design and execution of synthetic protocols tailored to the desired final product and its intended application.

References

A Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the carboxylic acid functionality in 2-Chloro-4,6-difluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its reaction profile is crucial for its effective utilization in synthesis. This document details common transformations of the carboxylic acid group, including conversion to acid chloride, esterification, amide bond formation, and reduction.

Introduction to Reactivity

The carboxylic acid group of this compound is the primary site of its chemical transformations. The reactivity of this group is influenced by the electron-withdrawing effects of the ortho-chloro and fluoro substituents. These substituents increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. However, the ortho positioning of these bulky halogen atoms can also introduce steric hindrance, which may impede the approach of nucleophiles. This interplay between electronic activation and steric hindrance dictates the optimal conditions for its various reactions.

Key Reactions of the Carboxylic Acid Group

The primary reactions involving the carboxylic acid group of this compound are nucleophilic acyl substitution and reduction. The most common transformations are outlined below.

Formation of 2-Chloro-4,6-difluorobenzoyl Chloride

A crucial first step in many synthetic routes is the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂), which converts the hydroxyl group into a much better leaving group.

Reaction Scheme:

G reactant This compound reagent + SOCl₂ product 2-Chloro-4,6-difluorobenzoyl Chloride reagent->product side_products + SO₂ + HCl

Caption: Conversion to Acid Chloride.

Experimental Protocol:

A general procedure for the formation of an acid chloride from a carboxylic acid using thionyl chloride is as follows.[1]

  • To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.[1]

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Chloro-4,6-difluorobenzoyl chloride, which can often be used in the next step without further purification.

Quantitative Data:

ReactantReagentProductTypical Yield
Carboxylic AcidThionyl Chloride (SOCl₂)Acyl Chloride>90%
Esterification

Esterification of this compound can be achieved through several methods. The most common are Fischer esterification under acidic conditions and esterification via the acyl chloride.

Fischer Esterification Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product This compound This compound Reflux Reflux This compound->Reflux Alcohol (e.g., Methanol) Alcohol (e.g., Methanol) Alcohol (e.g., Methanol)->Reflux Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Ester Ester Purification->Ester

Caption: Fischer Esterification Workflow.

Experimental Protocol (adapted from a similar substrate): [2]

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Esterification via Acyl Chloride:

A more facile method involves the reaction of the corresponding acyl chloride with an alcohol in the presence of a base like pyridine or triethylamine.

Experimental Protocol:

  • Prepare 2-Chloro-4,6-difluorobenzoyl chloride as described previously.

  • Dissolve the crude acyl chloride in a dry aprotic solvent like dichloromethane.

  • Cool the solution to 0 °C and add the alcohol (1.0-1.2 eq) followed by the slow addition of a base such as pyridine or triethylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester, which can be purified as needed.

Quantitative Data for a Structurally Similar Esterification:

ReactantReagentProductYieldReference
4-bromo-2,6-difluorobenzoic acidSOCl₂, MethanolMethyl 4-bromo-2,6-difluorobenzoate53%[2]
Amide Bond Formation

The synthesis of amides from this compound is a key transformation for the development of new pharmaceuticals and agrochemicals. This can be accomplished either by reacting the corresponding acyl chloride with an amine or by using a coupling agent.

Amide Formation Logical Pathway:

G A This compound B Activation A->B D Coupling Agent (e.g., HATU, DCC) A->D C Acyl Chloride B->C e.g., SOCl₂ E Reaction with Amine (R-NH₂) C->E D->E F Amide E->F

Caption: Amide Formation Pathways.

Experimental Protocol (via Acyl Chloride):

  • Synthesize 2-Chloro-4,6-difluorobenzoyl chloride from the parent carboxylic acid.

  • Dissolve the amine (1.0 eq) and a base such as triethylamine (1.5 eq) in a dry solvent like dichloromethane.

  • Add a solution of the crude 2-Chloro-4,6-difluorobenzoyl chloride (1.1 eq) in the same solvent dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 5-20 minutes or until completion as indicated by TLC.[1]

  • Work up the reaction by washing with 1N HCl and 1N NaOH, followed by drying the organic phase and removing the solvent under reduced pressure to afford the amide.[1]

Experimental Protocol (with a Coupling Agent):

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature until the starting material is consumed (typically 1-12 hours).

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with aqueous solutions to remove residual reagents and byproducts.

  • Dry the organic phase and concentrate to yield the crude amide, which can then be purified by chromatography or recrystallization.

Quantitative Data:

While specific yields for amides of this compound are not detailed in the available literature, amide couplings are generally high-yielding reactions.

ReactantReagentsProductTypical Yield
Carboxylic Acid, AmineSOCl₂, Et₃NAmide80-95%
Carboxylic Acid, AmineHATU, DIPEAAmide70-95%
Reduction to 2-Chloro-4,6-difluorobenzyl Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Diborane (B₂H₆) is also an effective reagent for this transformation. Note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Reduction Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product This compound This compound 1. LiAlH₄, THF 1. LiAlH₄, THF This compound->1. LiAlH₄, THF 2. H₃O⁺ work-up 2. H₃O⁺ work-up 1. LiAlH₄, THF->2. H₃O⁺ work-up 2-Chloro-4,6-difluorobenzyl Alcohol 2-Chloro-4,6-difluorobenzyl Alcohol 2. H₃O⁺ work-up->2-Chloro-4,6-difluorobenzyl Alcohol

Caption: Reduction of Carboxylic Acid.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in dry THF.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Quantitative Data:

The reduction of carboxylic acids with LiAlH₄ is typically a high-yielding process.

ReactantReagentProductTypical Yield
Carboxylic AcidLiAlH₄Primary Alcohol>85%

Conclusion

This compound is a versatile substrate for a variety of chemical transformations centered on its carboxylic acid functionality. The presence of ortho-halogens activates the carbonyl group towards nucleophilic attack, although steric effects must be considered when selecting reagents and reaction conditions. The protocols and data presented in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to design and execute synthetic strategies involving this valuable building block. Further optimization of the outlined procedures may be necessary to achieve optimal results for specific applications.

References

Methodological & Application

synthesis of Lifitegrast using 2-Chloro-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. This document provides detailed application notes and protocols for the synthesis of Lifitegrast. While a specific synthetic route starting from 2-Chloro-4,6-difluorobenzoic acid was not identified in publicly available literature, this document outlines a well-established synthetic pathway involving key intermediates: benzofuran-6-carboxylic acid and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. The protocols provided are based on published synthetic methods and are intended for research and development purposes. Additionally, the mechanism of action of Lifitegrast is described, along with relevant signaling pathway diagrams.

Introduction

Lifitegrast is a novel small-molecule integrin antagonist that functions by inhibiting the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1).[1] This interaction is crucial for T-cell activation, migration, and the inflammatory cascade implicated in dry eye disease.[2][3] By blocking this interaction, Lifitegrast reduces T-cell mediated inflammation on the ocular surface.[1][3] The chemical name for Lifitegrast is (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.

Synthesis of Lifitegrast

The synthesis of Lifitegrast is a multi-step process that involves the preparation of two key heterocyclic intermediates, followed by their coupling with a chiral amino acid derivative.

Overall Synthetic Workflow

Lifitegrast_Synthesis cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Assembly Starting Material A 4-bromo-2- hydroxybenzaldehyde Intermediate A1 Intermediate Product Starting Material A->Intermediate A1 Multi-step process Intermediate A Benzofuran-6- carboxylic acid Intermediate A1->Intermediate A Coupling Step 2 Amide Coupling Intermediate A->Coupling Step 2 Starting Material B 2-(2,4-dichloro- phenyl)ethylamine Intermediate B1 Intermediate Product Starting Material B->Intermediate B1 Multi-step process Intermediate B 5,7-dichloro-1,2,3,4-tetra- hydroisoquinoline-6-carboxylic acid Intermediate B1->Intermediate B Coupling Step 1 Amide Coupling Intermediate B->Coupling Step 1 Amino Acid Derivative (S)-2-amino-3-(3-(methylsulfonyl) -phenyl)propanoic acid derivative Amino Acid Derivative->Coupling Step 1 Intermediate C Coupled Intermediate Coupling Step 1->Intermediate C Intermediate C->Coupling Step 2 Lifitegrast Lifitegrast Coupling Step 2->Lifitegrast

Caption: Overall workflow for the synthesis of Lifitegrast.

Experimental Protocols

1. Synthesis of Benzofuran-6-carboxylic acid

A practical synthesis of benzofuran-6-carboxylic acid has been developed starting from 4-bromo-2-hydroxybenzaldehyde with a reported overall yield of 78%.[4]

Protocol: This is a representative multi-step synthesis. Detailed conditions for each step would need to be optimized.

  • Step 1: Protection of the hydroxyl group. The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is protected.

  • Step 2: Sonogashira coupling. The protected intermediate undergoes a Sonogashira coupling with a suitable acetylene derivative.

  • Step 3: Cyclization. An intramolecular cyclization is performed to form the benzofuran ring.

  • Step 4: Oxidation and Deprotection. The side chain is oxidized to a carboxylic acid, and the protecting group is removed to yield benzofuran-6-carboxylic acid.

2. Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

This key intermediate can be synthesized from 2-(2,4-dichlorophenyl)ethylamine in three steps with a reported yield of 80%.[4]

Protocol: This is a representative multi-step synthesis. Detailed conditions for each step would need to be optimized.

  • Step 1: Pictet-Spengler reaction. 2-(2,4-dichlorophenyl)ethylamine is reacted with an appropriate aldehyde to form the tetrahydroisoquinoline core.

  • Step 2: N-Protection. The secondary amine of the tetrahydroisoquinoline is protected (e.g., with a Boc group).

  • Step 3: Directed ortho-metalation and Carboxylation. The protected intermediate undergoes directed ortho-metalation followed by quenching with carbon dioxide to introduce the carboxylic acid group.

  • Step 4: Deprotection. The protecting group is removed to afford 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

3. Final Assembly of Lifitegrast

The final steps involve the sequential coupling of the intermediates.

Protocol:

  • Step 1: First Amide Coupling. 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is coupled with a protected (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative using a suitable coupling agent such as HATU in the presence of a base like triethylamine in a solvent like DMF.

  • Step 2: Deprotection. The protecting group on the amino acid portion is removed.

  • Step 3: Second Amide Coupling. The resulting intermediate is then coupled with benzofuran-6-carboxylic acid, again using a coupling agent like HATU, to yield Lifitegrast.

  • Step 4: Final Deprotection/Hydrolysis. If an ester protecting group was used for the carboxylic acid of the amino acid, it is removed in the final step.

Quantitative Data Summary
Intermediate/ProductStarting MaterialNumber of StepsOverall Yield (%)Purity (%)Reference
Benzofuran-6-carboxylic acid4-bromo-2-hydroxybenzaldehyde378>99[4]
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid2-(2,4-dichlorophenyl)ethylamine380>99[4]
LifitegrastBenzofuran-6-carboxylic acid and other intermediatesMultiple79>99.9[4]
LifitegrastCommercially available starting materials-66-[5]

Mechanism of Action of Lifitegrast

Lifitegrast exerts its therapeutic effect by modulating the T-cell mediated inflammatory response on the ocular surface.

Signaling Pathway

Lifitegrast_MoA cluster_cell T-Cell cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) cluster_action Cellular Response LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding Adhesion T-Cell Adhesion & Migration Activation T-Cell Activation & Proliferation Adhesion->Activation Cytokines Release of Inflammatory Cytokines (e.g., IFN-γ, TNF-α) Activation->Cytokines Inflammation Ocular Surface Inflammation Cytokines->Inflammation Lifitegrast Lifitegrast Lifitegrast->LFA1 Blocks Binding

References

Application Notes and Protocols: 2-Chloro-4,6-difluorobenzoic Acid and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of halogenated benzoic acids, particularly analogs of 2-Chloro-4,6-difluorobenzoic acid, as key intermediates in the synthesis of modern agrochemicals. The primary focus of this document is on the synthesis and application of the potent herbicide saflufenacil, which is derived from a structurally related compound, 2-chloro-4-fluoro-5-aminobenzoic acid. While direct and detailed synthetic protocols for agrochemicals originating from this compound are not extensively available in public literature, the principles and methodologies described herein for saflufenacil offer valuable insights for the synthesis of other fluorinated agrochemicals.

Introduction to Halogenated Benzoic Acids in Agrochemicals

Halogenated benzoic acids are a critical class of building blocks in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final active ingredient. This compound is recognized as a valuable intermediate for creating complex molecules in medicinal chemistry and is noted for its application in the development of herbicides due to its structural properties that can enhance efficacy.[1]

Saflufenacil: A Case Study

Saflufenacil is a powerful pyrimidinedione herbicide used for the control of a wide variety of broadleaf weeds in crops such as corn and soybeans.[2] It is synthesized from 2-chloro-4-fluoro-5-aminobenzoic acid, a close structural analog of the topic compound.

Saflufenacil's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).[3] This enzyme is crucial in the biosynthesis of chlorophyll in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which in the presence of light, causes a rapid peroxidation of lipids and the loss of membrane integrity, ultimately leading to cell death, visible as chlorosis and necrosis of the plant tissue.[2]

Saflufenacil_Mechanism_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen IX Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX (Photosensitizer) PPO->Protoporphyrin_IX Catalysis Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light + O2 Saflufenacil Saflufenacil Saflufenacil->PPO Inhibition Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Figure 1: Mechanism of action of Saflufenacil.

Synthesis of Saflufenacil Intermediates

The synthesis of saflufenacil involves the preparation of key intermediates derived from 2-chloro-4-fluorobenzoic acid. A crucial starting material is 2-chloro-4-fluoro-5-aminobenzoic acid.

One common route to 2-chloro-4-fluoro-5-aminobenzoic acid involves the nitration of 2-chloro-4-fluorobenzoic acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid, followed by reduction of the nitro group.[4]

Experimental Protocol: Nitration of 2-chloro-4-fluorobenzoic acid [4]

  • Reaction Setup: A suitable reaction vessel is charged with 2-chloro-4-fluorotoluene as the starting material.

  • Photochlorination: The starting material undergoes photochlorination to synthesize 2-chloro-4-fluorobenzylidene dichloride.

  • Nitration: The resulting compound is then subjected to mixed acid (sulfuric acid and nitric acid) nitration.

  • Hydrolysis and Oxidation: The nitrated intermediate is then hydrolyzed and oxidized to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.

  • Yield: This multi-step process is reported to have a total yield exceeding 80%.

A key intermediate in the synthesis of saflufenacil is formed by the reaction of methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate.[5]

Experimental Protocol: Synthesis of Intermediate (1) [5]

  • Reactants:

    • Methyl 2-chloro-4-fluoro-5-aminobenzoate: 100g

    • Ethyl trifluoroacetoacetate: 108g

    • Sodium hydroxide: 9.8g

    • Toluene: 500ml

  • Procedure:

    • Dissolve methyl 2-chloro-4-fluoro-5-aminobenzoate and ethyl trifluoroacetoacetate in toluene in a reaction vessel.

    • Add sodium hydroxide to the mixture.

    • Heat the reaction mixture to 100°C and maintain for 2 hours.

    • Cool the reaction to room temperature.

    • Wash the mixture with 1 mol/L dilute hydrochloric acid.

    • Separate the organic layer, dry, and concentrate to obtain the intermediate product.

  • Yield: 90% (150.1g)

Table 1: Summary of Reaction Conditions for Intermediate Synthesis

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl 2-chloro-4-fluoro-5-aminobenzoate (100g)Ethyl trifluoroacetoacetate (108g), Sodium hydroxide (9.8g)Toluene (500ml)100290[5]
2Methyl 2-chloro-4-fluoro-5-aminobenzoate (100g)Ethyl trifluoroacetoacetate (134g), Sodium ethylate (27g)Chlorobenzene (500ml)120391[5]
3Methyl 2-chloro-4-fluoro-5-aminobenzoate (100g)Ethyl trifluoroacetoacetate (178g), Triethylamine (47.6g)Toluene (500ml)140492[5]

Final Assembly of Saflufenacil

The final steps in the synthesis of saflufenacil involve the formation of the pyrimidinedione ring and subsequent amidation. A key patented method describes the reaction of 2-chloro-4-fluoro-5-aminobenzoic acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid, which forms the core ring system in over 90% yield.[2][6]

Saflufenacil_Synthesis_Workflow Start 2-Chloro-4-fluorobenzoic Acid Nitration Nitration Start->Nitration Nitro_Intermediate 2-Chloro-4-fluoro-5-nitrobenzoic Acid Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amino_Intermediate 2-Chloro-4-fluoro-5-aminobenzoic Acid Reduction->Amino_Intermediate Esterification Esterification Amino_Intermediate->Esterification Methyl_Ester Methyl 2-chloro-4-fluoro-5-aminobenzoate Esterification->Methyl_Ester Cyclization Cyclization with Ethyl Trifluoroacetoacetate Methyl_Ester->Cyclization Uracil_Intermediate Pyrimidinedione Intermediate Cyclization->Uracil_Intermediate Amidation Amidation & further modifications Uracil_Intermediate->Amidation Saflufenacil Saflufenacil Amidation->Saflufenacil

Figure 2: General synthetic workflow for Saflufenacil.

Herbicidal Efficacy of Saflufenacil

Saflufenacil is effective at low application rates for the control of a broad spectrum of broadleaf weeds.

Table 2: Herbicidal Efficacy of Saflufenacil

Weed SpeciesApplication Rate (g ai/ha)Control Efficacy (%)Reference
Chenopodium album (Fathen)70Effective control[7]
Chenopodium album (Fathen)105Effective control[7]
Annual Grass Weeds70Little activity[7]
Annual Grass Weeds105Little activity[7]
Broadleaf Weeds (general)50-100Control or suppression
Heavy Weed Infestations150Emerged and residual control

Saflufenacil is primarily a contact herbicide with some residual activity at higher application rates. Its efficacy can be enhanced when used in combination with other herbicides, such as glyphosate, for broader spectrum weed control.[8]

Conclusion

While specific agrochemical applications of this compound are not widely documented with detailed protocols, the synthesis of the herbicide saflufenacil from the closely related 2-chloro-4-fluoro-5-aminobenzoic acid provides a valuable model for the utilization of such halogenated benzoic acids in agrochemical development. The synthetic routes and biological activity data presented here for saflufenacil underscore the importance of this class of compounds as versatile intermediates for the creation of effective crop protection agents. Further research into the applications of this compound may reveal its potential in the development of novel agrochemicals.

References

Application Notes: Amide Coupling Protocols for 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 2-Chloro-4,6-difluorobenzoic acid, a common building block in medicinal chemistry. Due to the electron-withdrawing nature of the chloro and fluoro substituents, this carboxylic acid is activated towards nucleophilic attack, yet judicious choice of coupling reagents and conditions remains crucial for achieving high yields and purity.

The following sections detail two robust and widely used protocols for the amide coupling of this compound: a HATU-mediated protocol and an EDC/HOBt-mediated protocol. These methods are broadly applicable to a range of primary and secondary amines.

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to proceed efficiently under mild conditions.[1] Common strategies involve the use of uronium/aminium salts like HATU or carbodiimides such as EDC, often with additives like HOBt to improve efficiency and minimize side reactions.[1]

Data Presentation: A Comparative Overview of Amide Coupling Conditions

The following table summarizes typical conditions for amide coupling reactions of electron-deficient benzoic acids, which can serve as a starting point for the optimization of reactions with this compound.

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield Range (%)
HATUDIPEA, Et₃NDMF, CH₂Cl₂0 - 251 - 1270 - 95
EDC/HOBtDIPEA, Et₃NDMF, CH₂Cl₂0 - 252 - 2460 - 90
Acyl ChloridePyridine, Et₃NCH₂Cl₂, THF0 - 251 - 475 - 98

Note: Yields are highly dependent on the specific amine substrate and reaction conditions and may require optimization.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side products.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Standard work-up reagents (e.g., ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the desired amine (1.0 - 1.2 equiv).

  • Dissolve the solids in anhydrous DMF or CH₂Cl₂.

  • Add the base (DIPEA or Et₃N, 2.0 - 3.0 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 - 1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide, which facilitates purification, while HOBt acts as an additive to suppress racemization and improve reaction rates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Standard work-up reagents (e.g., ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.0 - 1.2 equiv), and HOBt (1.1 - 1.5 equiv) in anhydrous DMF or CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (DIPEA or Et₃N, 2.0 - 3.0 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.1 - 1.5 equiv) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent such as ethyl acetate.

  • Wash the organic phase with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography.

Visualization of Experimental Workflow and Signaling Pathways

Amide_Coupling_Workflow Start Start Reagents Dissolve Carboxylic Acid and Amine in Solvent Start->Reagents Base Add Base (e.g., DIPEA) Reagents->Base Coupling_Reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) Base->Coupling_Reagent Reaction Stir at RT (Monitor by TLC/LC-MS) Coupling_Reagent->Reaction Workup Aqueous Work-up (Wash with Acid, Base, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Amide Purification->Product

Caption: General workflow for amide coupling reactions.

Amide_Coupling_Mechanism cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack CarboxylicAcid R-COOH ActiveEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Amine R'-NH₂ ActiveEster->Amine Nucleophilic Attack Amide Amide Product (R-CO-NHR') ActiveEster->Amide Amine->Amide +

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4,6-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and efficiency in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl compounds, which are core structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] Fluorinated biaryl carboxylic acids are of special interest in drug discovery, as the inclusion of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5][6]

2-Chloro-4,6-difluorobenzoic acid and its derivatives represent valuable building blocks for accessing novel biaryl structures. However, their use in Suzuki-Miyaura coupling presents distinct challenges. The chloro-substituent is inherently less reactive than corresponding bromo or iodo analogs, and the strong electron-withdrawing effects of the two fluoro groups further deactivate the aryl chloride towards oxidative addition, the initial step in the catalytic cycle.[7] Consequently, successful coupling necessitates the use of highly active, specialized palladium catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. This document outlines a general reaction scheme, key mechanistic insights, optimized experimental protocols, and troubleshooting strategies to facilitate the synthesis of diverse biaryl carboxylic acids.

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed coupling of a this compound derivative with an aryl or heteroaryl boronic acid (or its corresponding ester) in the presence of a suitable base.

Caption: General Suzuki-Miyaura coupling reaction.

Catalytic Cycle and Key Mechanistic Steps

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence involving a Pd(0)/Pd(II) couple. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.[2][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Data

General Experimental Workflow

A typical experimental procedure involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by heating to drive the reaction to completion. The subsequent workup and purification steps are critical for isolating the desired product in high purity.

Workflow setup 1. Reaction Setup reagents Combine aryl chloride, boronic acid, base, and catalyst in a dry flask. setup->reagents reaction 2. Reaction setup->reaction inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent(s). inert->solvent monitor Heat mixture with vigorous stirring. Monitor progress by TLC or LC-MS. reaction->monitor workup 3. Workup & Extraction reaction->workup quench Cool to RT. Quench reaction and acidify to protonate the carboxylic acid. workup->quench purify 4. Purification & Analysis workup->purify extract Extract with an organic solvent. Wash, dry, and concentrate. quench->extract column Purify crude product by flash column chromatography. purify->column analysis Characterize pure product (NMR, MS, etc.). column->analysis

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Coupling with Aryl Boronic Acids

This protocol provides a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL total)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.

  • Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the substrate.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Carefully acidify the aqueous layer to a pH of ~2 with 2N HCl to ensure the carboxylic acid product is protonated.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to yield the pure biaryl carboxylic acid product.

Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of activated aryl chlorides. These serve as a guideline, and specific yields are highly substrate-dependent.[7][11][12]

Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidXPhos Pd G3 (2)-K₂CO₃ (3)Toluene/EtOH/H₂O (3:1:1)100880-90
3-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1101675-85
4-Pyridinylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2.5)DMF/H₂O (5:1)1202460-75

Note: This data is representative for challenging aryl chlorides and serves as a starting point for optimization.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poorly soluble reagents- Increase catalyst loading (up to 5 mol%).- Use a more active ligand (e.g., Buchwald-type ligands).[7]- Increase reaction temperature.- Ensure all reagents and solvents are anhydrous and the system is inert.
Protodeboronation - Undesired cleavage of the C-B bond- Excess water or overly harsh base- Use the corresponding boronic acid pinacol ester instead of the free acid.[1]- Use a milder base (e.g., K₂CO₃ or KF).- Reduce the amount of water in the solvent system.
Homocoupling of Boronic Acid - Oxygen contamination leading to oxidative homocoupling- Catalyst degradation- Ensure the solvent is thoroughly degassed.- Maintain a strict inert atmosphere throughout the reaction.- Use the correct stoichiometry of reactants.

References

Application of 2-Chloro-4,6-difluorobenzoic Acid in the Development of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of innovative agrochemicals, particularly fungicides. Its unique substitution pattern, featuring chlorine and fluorine atoms, imparts desirable physicochemical properties to the resulting active ingredients, such as enhanced metabolic stability and target binding affinity. This document provides detailed application notes and protocols for the utilization of this compound in the development of potent fungicides, with a focus on succinate dehydrogenase inhibitors (SDHIs).

Rationale for Use in Fungicide Development

The development of new fungicides is critical to combat the emergence of resistant fungal strains and to ensure global food security. This compound is an attractive starting material for fungicide synthesis due to several key features:

  • Versatile Chemical Handle: The carboxylic acid group allows for straightforward derivatization, most commonly through amide bond formation, to generate a diverse library of candidate fungicides.

  • Halogenation Benefits: The presence of chlorine and fluorine atoms can significantly influence the biological activity of the final compound. These halogens can modulate lipophilicity, improve metabolic stability against enzymatic degradation by pathogenic fungi, and enhance binding interactions with the target protein.

  • Scaffold for Succinate Dehydrogenase Inhibitors (SDHIs): The 2-chloro-4,6-difluorophenyl moiety is a key component in a number of modern fungicides that target the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi.[1][2][3] Inhibition of this crucial enzyme disrupts fungal respiration and energy production, leading to fungal cell death.

Application Notes: Synthesis of a Novel Fungicide Candidate

This section outlines the proposed synthesis of a novel pyrazole carboxamide fungicide, herein designated as Compound A, utilizing this compound as a key precursor. The synthesis is based on established methods for creating carboxamide fungicides.

Experimental Workflow for Synthesis of Compound A

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A This compound C 2-Chloro-4,6-difluorobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Compound A (N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-2-chloro-4,6-difluorobenzamide) C->F Stir at rt D 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine D->F E Pyridine (base) E->F

Caption: Synthetic pathway for Compound A.

Experimental Protocol: Synthesis of Compound A

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Chloro-4,6-difluorobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5.0 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4,6-difluorobenzoyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-2-chloro-4,6-difluorobenzamide (Compound A)

  • In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution to act as a base.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude 2-chloro-4,6-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, Compound A.

Application Notes: Biological Activity and Mechanism of Action

Fungicides derived from this compound, such as the hypothetical Compound A, are designed to act as Succinate Dehydrogenase Inhibitors (SDHIs).

Mechanism of Action: Inhibition of Fungal Respiration

G TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicide Fungicide (e.g., Compound A) Fungicide->SDH Inhibition

Caption: Mechanism of action of SDHI fungicides.

SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, which is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][4] This binding event blocks the oxidation of succinate to fumarate, thereby inhibiting the transfer of electrons to the respiratory chain. The disruption of the electron transport chain halts ATP production, leading to a severe energy deficit within the fungal cell and ultimately causing cell death.

Experimental Protocol: In Vitro Antifungal Activity Assay

This protocol describes the determination of the half-maximal effective concentration (EC₅₀) of a test compound against various fungal pathogens using a mycelial growth inhibition assay.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound (e.g., Compound A) dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 50-60 °C.

  • Add the test compound at various concentrations to the molten PDA. Ensure thorough mixing. A solvent control (e.g., DMSO) should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Experimental Protocol: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the SDH enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Test compound (e.g., Compound A) dissolved in DMSO

  • Assay buffer (e.g., potassium phosphate buffer)

  • Succinate (substrate)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Isolate the mitochondrial fraction from the target fungus using standard cell fractionation techniques.

  • In a 96-well plate, add the assay buffer, the mitochondrial fraction, and the test compound at various concentrations. Include a control with DMSO only.

  • Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding succinate, PMS, and DCPIP.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Data Presentation

The following tables present hypothetical but representative quantitative data for a fungicide candidate (Compound A) derived from this compound, compared with a commercial standard.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL)

CompoundBotrytis cinereaRhizoctonia solaniSclerotinia sclerotiorum
Compound A 0.751.200.50
Boscalid (Standard) 0.901.500.65

Table 2: SDH Enzyme Inhibition (IC₅₀ in µM)

CompoundBotrytis cinerea SDHRhizoctonia solani SDH
Compound A 2.53.1
Boscalid (Standard) 3.04.2

Conclusion

This compound is a valuable and versatile precursor for the development of novel fungicides, particularly those targeting the succinate dehydrogenase enzyme. The synthetic protocols provided herein offer a clear pathway for the creation of new active ingredients. Furthermore, the detailed methodologies for assessing biological activity and mechanism of action will enable researchers to effectively evaluate the potential of their synthesized compounds. The data presented underscores the potential for developing highly efficacious fungicides from this important chemical intermediate.

References

Application Notes and Protocols: Reaction of 2-Chloro-4,6-difluorobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Chloro-4,6-difluorobenzoic acid with a diverse range of primary and secondary amines is a cornerstone in the synthesis of N-substituted-4,6-difluoroanthranilic acids. These products are valuable intermediates and core structural motifs in medicinal chemistry and drug development. Anthranilic acid derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][2] Their utility extends to their role as precursors for more complex heterocyclic compounds.[3]

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-4,6-difluoroanthranilic acids via three principal synthetic routes: Buchwald-Hartwig Amination, Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr).

Reaction Methodologies

The choice of synthetic methodology for the amination of this compound depends on the nature of the amine, desired reaction conditions, and scale of the synthesis.

  • Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds under relatively mild conditions. It is compatible with a broad range of amines and functional groups.[4]

  • Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it is a cost-effective and robust method, particularly for large-scale synthesis.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is most effective when the aromatic ring is activated by electron-withdrawing groups, which is the case for this compound due to the presence of the carboxylic acid and fluorine atoms. The reaction proceeds via an addition-elimination mechanism.[7][8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reaction of this compound with various amines using the aforementioned methodologies.

Table 1: Buchwald-Hartwig Amination of this compound

Amine SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001285-95
4-MethoxyanilinePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane1101680-90
3,5-DimethylanilinePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1001875-85
MorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBuTHF80890-98
n-ButylaminePd(OAc)₂ (2.5)cataCXium A (5)NaOtBuDioxane901070-80

Table 2: Ullmann Condensation of this compound

Amine SubstrateCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineCuI (10)L-Proline (20)K₂CO₃DMSO1202470-80
4-ChloroanilineCu₂O (15)Phenanthroline (30)K₃PO₄NMP1402065-75
2-MethylanilineCu Powder (20)NoneK₂CO₃DMF1502460-70
CyclohexylamineCuI (15)TMEDA (30)Cs₂CO₃Pyridine1301850-60
DiethylamineCuBr (20)NoneK₂CO₃NMP1603640-50

Table 3: Nucleophilic Aromatic Substitution (SNAr) of this compound

Amine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
3-NitroanilineK₂CO₃DMSO1001280-90
4-CyanoanilineNaHDMF801075-85
PiperidineEt₃NNMP1201685-95
PyrrolidineDBUAcetonitrile80890-98
BenzylamineK₂CO₃DMSO1101470-80

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound and the amine substrate.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (2.0 mmol, 2.0 equiv)

  • Copper source (e.g., CuI, 10-20 mol%)

  • Ligand (optional, e.g., L-Proline, 20-40 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • High-boiling polar solvent (e.g., DMSO, 5 mL)

  • Reaction flask with a reflux condenser

Procedure:

  • To a reaction flask, add this compound, the amine, the copper source, the ligand (if used), and the base.

  • Add the solvent and heat the mixture to the specified temperature (see Table 2) under a reflux condenser.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice and dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.5 mmol, 1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Polar aprotic solvent (e.g., DMSO, 5 mL)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound in the solvent.

  • Add the amine and the base to the solution.

  • Heat the reaction mixture to the specified temperature (see Table 3) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization.

Applications in Drug Development

N-substituted-4,6-difluoroanthranilic acid derivatives are of significant interest in drug discovery. The anthranilic acid scaffold is a known pharmacophore with applications as an anti-inflammatory, analgesic, and anticancer agent.[1][2] The introduction of the difluoro substitution pattern can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules.

These compounds have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in disease. For example, derivatives of anthranilic acid have been shown to induce apoptosis, inhibit the hedgehog signaling pathway, and block the mitogen-activated protein kinase (MAPK) pathway.[2][9]

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Pd Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent heating Heat to 80-110 °C solvent->heating inert Establish Inert Atmosphere (N₂/Ar) inert->reagents monitoring Monitor by TLC / LC-MS heating->monitoring quench Cool & Quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product N-Substituted 4,6-difluoroanthranilic acid purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression N-Aryl-4,6-difluoroanthranilic Acid N-Aryl-4,6-difluoroanthranilic Acid COX COX Enzymes N-Aryl-4,6-difluoroanthranilic Acid->COX Inhibition Hedgehog Hedgehog Pathway N-Aryl-4,6-difluoroanthranilic Acid->Hedgehog Inhibition MAPK MAPK Pathway N-Aryl-4,6-difluoroanthranilic Acid->MAPK Modulation Apoptosis Apoptosis N-Aryl-4,6-difluoroanthranilic Acid->Apoptosis Induction Prostaglandins Prostaglandins COX->Prostaglandins synthesis

Caption: Potential Signaling Pathways Modulated by N-Aryl-4,6-difluoroanthranilic Acids.[2][9]

References

Application Notes and Protocols for the Esterification of 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2-chloro-4,6-difluorobenzoic acid. This compound is a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The protocols outlined below are based on established esterification methodologies and can be adapted for the synthesis of various alkyl esters.

Introduction and Applications

This compound is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine substituents significantly influences the electronic properties and reactivity of the molecule, making it a key intermediate in the synthesis of specialized chemicals. Its derivatives are integral to the development of novel pharmaceuticals and agrochemicals. The conversion of the carboxylic acid group to an ester is a fundamental transformation, often required to facilitate further reactions or to modulate the physicochemical properties of a target molecule, such as its lipophilicity and metabolic stability.

The esters derived from this compound serve as versatile intermediates in the synthesis of a range of bioactive compounds. For instance, fluorinated benzoic acids and their esters are crucial in the development of anti-inflammatory drugs, and other therapeutic agents.

Esterification Methodologies

The esterification of this compound can be achieved through several established methods. The choice of method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions. Two common and effective methods are the Fischer-Speier esterification and the Steglich esterification.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is reacted with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used as the solvent, or water is removed as it is formed.

  • Conversion to Acid Chloride: An alternative to direct esterification involves first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-4,6-difluorobenzoyl chloride can then be reacted with an alcohol to form the ester. This method is often high-yielding.

Quantitative Data

The following table summarizes representative quantitative data for the esterification of closely related fluorinated benzoic acids, which can serve as a reference for the esterification of this compound.

ProductStarting MaterialMethodReagentsReaction TimeTemperatureYieldReference
Methyl 2,4-difluorobenzoate2,4-Difluorobenzoic acidFischer-SpeierMethanol, Thionyl Chloride24 hoursRoom Temperature97%[1]
4-(Ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate2-Chloro-4-fluorobenzoyl chlorideAcylationEthyl 4-hydroxybenzoate, K₂CO₃, CH₂Cl₂2 hours0°C88.6%[2][3]

Experimental Protocols

The following are detailed protocols for the synthesis of methyl and ethyl esters of this compound.

Protocol 1: Synthesis of Methyl 2-Chloro-4,6-difluorobenzoate via Fischer-Speier Esterification

This protocol is adapted from a high-yield synthesis of methyl 2,4-difluorobenzoate.[1]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice-water bath. Slowly and carefully add the acid catalyst.

    • Using Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred methanol solution.

    • Using Sulfuric Acid: Alternatively, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature or gently reflux for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid - caution, CO₂ evolution!), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 2-chloro-4,6-difluorobenzoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Esterification via Acid Chloride

This protocol is based on a general method for synthesizing esters from acid chlorides.[2][3]

Step 2a: Synthesis of 2-Chloro-4,6-difluorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution), place this compound (1.0 eq.).

  • Reagent Addition: Add an excess of thionyl chloride (e.g., 2-3 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-4,6-difluorobenzoyl chloride can often be used in the next step without further purification.

Step 2b: Ester Synthesis

  • Reaction Setup: In a separate flask, dissolve the desired alcohol (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acid Chloride: Cool the alcohol solution in an ice bath. Slowly add the crude 2-chloro-4,6-difluorobenzoyl chloride from the previous step to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Visualizations

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic_Acid 2-Chloro-4,6- difluorobenzoic Acid Reaction_Step Mix and Reflux/ Stir at RT Carboxylic_Acid->Reaction_Step Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction_Step Catalyst Acid Catalyst (H₂SO₄ or SOCl₂ in MeOH) Catalyst->Reaction_Step Solvent_Removal Solvent Removal Reaction_Step->Solvent_Removal Extraction Aqueous Extraction (NaHCO₃ wash) Solvent_Removal->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Ester Alkyl 2-Chloro-4,6- difluorobenzoate Purification->Final_Ester

Caption: General workflow for the Fischer-Speier esterification of this compound.

Synthetic_Utility Start 2-Chloro-4,6- difluorobenzoic Acid Ester Methyl 2-Chloro-4,6- difluorobenzoate Start->Ester Esterification (e.g., MeOH, H⁺) Intermediate Key Synthetic Intermediate Ester->Intermediate Further Synthetic Transformations (e.g., Cross-coupling, Nucleophilic Substitution) Final_Product Bioactive Molecule (e.g., Pharmaceutical or Agrochemical) Intermediate->Final_Product Final Synthetic Steps

Caption: Synthetic utility of this compound esters as key intermediates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-chloro-4,6-difluorobenzoic acid. Due to the potential for the carboxylic acid moiety to interfere with certain catalytic systems, the protocols provided herein focus on the use of its methyl ester derivative, methyl 2-chloro-4,6-difluorobenzoate, as the substrate. A final ester hydrolysis step can be performed to yield the desired carboxylic acid product. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

The electron-withdrawing nature of the fluorine atoms and the chloro-substituent on the aromatic ring influences the reactivity of the substrate in palladium-catalyzed cross-coupling reactions. Generally, the chloro group is less reactive than bromo or iodo groups, often necessitating the use of specialized catalyst systems with bulky, electron-rich ligands to achieve high efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like methyl 2-chloro-4,6-difluorobenzoate, highly active palladium catalysts are recommended to overcome the lower reactivity of the C-Cl bond.

Generalized Reaction Scheme:

Suzuki_Miyaura substrate Methyl 2-chloro-4,6-difluorobenzoate product Methyl 2-(aryl/heteroaryl)-4,6-difluorobenzoate substrate->product boronic_acid R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) boronic_acid->product reagents Pd Catalyst Ligand Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

Materials:

  • Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene/Water (e.g., 5:1 mixture)

Procedure:

  • To a dry Schlenk flask, add methyl 2-chloro-4,6-difluorobenzoate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-2475-95
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11012-2470-90
[Pd(allyl)Cl]₂ / RuPhosCs₂CO₃t-BuOH/H₂O801680-98

Note: Yields are estimates based on similar substrates and will vary depending on the specific boronic acid used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[1] The choice of ligand is critical for the successful coupling of aryl chlorides with a wide range of amines.[2][3]

Generalized Reaction Scheme:

Buchwald_Hartwig substrate Methyl 2-chloro-4,6-difluorobenzoate product Methyl 2-(R¹R²N)-4,6-difluorobenzoate substrate->product amine R¹R²NH (Primary or Secondary Amine) amine->product reagents Pd Catalyst Ligand Base

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

  • Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.

  • Add methyl 2-chloro-4,6-difluorobenzoate and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture with stirring to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene10012-2470-90
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11016-2465-85
[Pd(allyl)Cl]₂ / BrettPhosK₃PO₄t-Amyl alcohol1001275-95

Note: Yields are estimates based on similar substrates and will vary depending on the specific amine used.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[5]

Generalized Reaction Scheme:

Sonogashira substrate Methyl 2-chloro-4,6-difluorobenzoate product Methyl 2-(R-C≡C)-4,6-difluorobenzoate substrate->product alkyne R-C≡CH (Terminal Alkyne) alkyne->product reagents Pd Catalyst Cu(I) Co-catalyst Base

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol:

Materials:

  • Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add methyl 2-chloro-4,6-difluorobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through Celite and wash with the solvent.

  • Concentrate the filtrate and purify by column chromatography.

Data Presentation:
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF606-1260-85
Pd(OAc)₂ / PPh₃ / CuIDIPEADMF708-1665-90
PdCl₂(dppf) / CuICs₂CO₃1,4-Dioxane801270-92

Note: Yields are estimates based on similar substrates and will vary depending on the specific alkyne used.

Cyanation

Palladium-catalyzed cyanation of aryl chlorides provides a route to benzonitriles. Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred for safety reasons.[6][7]

Generalized Reaction Scheme:

Cyanation substrate Methyl 2-chloro-4,6-difluorobenzoate product Methyl 2-cyano-4,6-difluorobenzoate substrate->product cyanide_source K₄[Fe(CN)₆] cyanide_source->product reagents Pd Catalyst Ligand Base

Caption: General scheme of the palladium-catalyzed cyanation.

Experimental Protocol:

Materials:

  • Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (0.2 equiv)

  • DMAc (N,N-Dimethylacetamide)

Procedure:

  • To a reaction vessel, add methyl 2-chloro-4,6-difluorobenzoate, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.

  • Add DMAc as the solvent.

  • Degas the mixture and then heat to 120-140 °C under an inert atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter.

  • Wash the organic layer with aqueous NaHCO₃ and brine.

  • Dry, concentrate, and purify by column chromatography.

Data Presentation:
Catalyst SystemCyanide SourceBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / dppfK₄[Fe(CN)₆]Na₂CO₃DMAc1302460-80
Pd₂(dba)₃ / cataCXium AK₄[Fe(CN)₆]K₂CO₃t-BuOH1201870-90
Pd(OAc)₂ (ligand-free)K₄[Fe(CN)₆]-DMAc1205-1075-95

Note: Yields are estimates based on similar substrates.[7]

Experimental Workflow

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) reaction Reaction (Heating under Inert Atmosphere) setup->reaction monitoring Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Final Step: Ester Hydrolysis

To obtain the target 2-substituted-4,6-difluorobenzoic acid, the methyl ester product from any of the above coupling reactions can be hydrolyzed under basic conditions.

General Procedure:

  • Dissolve the methyl ester in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equivalents).

  • Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with ether or ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

  • Extract the carboxylic acid product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis of novel heterocyclic compounds utilizing 2-Chloro-4,6-difluorobenzoic acid as a versatile starting material. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry due to the influence of its substituents on the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity. The primary focus of these notes is on the synthesis of two key heterocyclic scaffolds with significant therapeutic potential: quinazolinones and benzoxazinones. While direct literature on the use of this compound for these specific syntheses is emerging, the protocols provided are based on well-established methodologies for structurally related compounds and are expected to be readily adaptable.

Synthesis of Novel Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The general strategy for the synthesis of quinazolinones from this compound involves an initial amidation followed by cyclization.

G A This compound B Activation (e.g., SOCl2) A->B Step 1 C 2-Chloro-4,6-difluorobenzoyl chloride B->C D Amidation with Anthranilamide C->D Step 2 E Intermediate Amide D->E F Cyclization (e.g., Acetic Anhydride) E->F Step 3 G Novel Quinazolinone Derivative F->G

Caption: Synthetic workflow for novel quinazolinone derivatives.

Step 1: Synthesis of 2-Chloro-4,6-difluorobenzoyl chloride

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2-Chloro-4,6-difluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-carbamoylphenyl)-2-chloro-4,6-difluorobenzamide

  • Dissolve anthranilamide (1.0 eq) in anhydrous pyridine (15 mL/g) and cool the solution to 0 °C.

  • Add a solution of 2-Chloro-4,6-difluorobenzoyl chloride (1.0 eq) in anhydrous toluene dropwise to the stirred solution of anthranilamide.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the intermediate amide.

Step 3: Cyclization to 2-(2-Chloro-4,6-difluorophenyl)-4(3H)-quinazolinone

  • Suspend the intermediate amide (1.0 eq) in acetic anhydride (10 mL/g).

  • Heat the mixture to reflux (approximately 140 °C) for 4-6 hours with vigorous stirring.[1]

  • Cool the reaction mixture to room temperature, and pour it into crushed ice.

  • Stir for 30 minutes to precipitate the quinazolinone derivative.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

StepProductStarting MaterialReagentsYield (%)Purity (HPLC)
12-Chloro-4,6-difluorobenzoyl chlorideThis compoundSOCl₂, DMF>95 (crude)-
2N-(2-carbamoylphenyl)-2-chloro-4,6-difluorobenzamide2-Chloro-4,6-difluorobenzoyl chloride, AnthranilamidePyridine80-85>97%
32-(2-Chloro-4,6-difluorophenyl)-4(3H)-quinazolinoneIntermediate AmideAcetic Anhydride75-80>98%

Synthesis of Novel Benzoxazinone Derivatives

Benzoxazinones are another important class of heterocyclic compounds with applications as pharmaceuticals and agrochemicals. The synthesis of benzoxazinones from this compound can be achieved via the acylation of anthranilic acid followed by cyclodehydration.

G A This compound B Activation (e.g., SOCl2) A->B Step 1 C 2-Chloro-4,6-difluorobenzoyl chloride B->C D Acylation of Anthranilic Acid C->D Step 2 E 2-((2-Chloro-4,6-difluorobenzoyl)amino)benzoic acid D->E F Cyclodehydration (e.g., Acetic Anhydride) E->F Step 3 G Novel Benzoxazinone Derivative F->G

Caption: Synthetic workflow for novel benzoxazinone derivatives.

Step 1: Synthesis of 2-Chloro-4,6-difluorobenzoyl chloride

  • This step is identical to Step 1 in the quinazolinone synthesis.

Step 2: Synthesis of 2-((2-Chloro-4,6-difluorobenzoyl)amino)benzoic acid

  • Dissolve anthranilic acid (1.0 eq) in a mixture of pyridine and N,N-dimethylformamide (DMF) (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-Chloro-4,6-difluorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0-5 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with 2N HCl.

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum. Recrystallization from ethanol/water may be performed for purification.

Step 3: Cyclodehydration to 2-(2-Chloro-4,6-difluorophenyl)-4H-3,1-benzoxazin-4-one

  • Reflux a mixture of 2-((2-Chloro-4,6-difluorobenzoyl)amino)benzoic acid (1.0 eq) and an excess of acetic anhydride (10-15 eq) for 3-4 hours.[2]

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • The resulting solid residue is triturated with petroleum ether, filtered, and dried to yield the benzoxazinone derivative.

StepProductStarting MaterialReagentsYield (%)Purity (HPLC)
12-Chloro-4,6-difluorobenzoyl chlorideThis compoundSOCl₂, DMF>95 (crude)-
22-((2-Chloro-4,6-difluorobenzoyl)amino)benzoic acid2-Chloro-4,6-difluorobenzoyl chloride, Anthranilic acidPyridine, DMF85-90>97%
32-(2-Chloro-4,6-difluorophenyl)-4H-3,1-benzoxazin-4-oneIntermediate AmideAcetic Anhydride80-85>98%

Signaling Pathway Implication for Synthesized Heterocycles

Many quinazolinone and benzoxazinone derivatives are known to interact with various biological targets. For instance, some quinazolinones are potent inhibitors of enzymes like phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cell growth, proliferation, and survival. Inhibition of the PI3K/Akt/mTOR pathway is a key strategy in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Novel Quinazolinone Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: The provided protocols and quantitative data are based on established chemical principles and literature precedents for similar compounds. Researchers should perform their own optimization and characterization of all synthesized compounds. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 2-Chloro-4,6-difluorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The featured methodology is a robust and scalable synthesis via ortho-lithiation of 1-chloro-3,5-difluorobenzene followed by carboxylation. This approach offers a direct and efficient route to the target molecule, avoiding multi-step sequences that can be challenging to scale. The protocols provided are intended to be adaptable for kilogram-scale production.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of biologically active molecules. Its specific substitution pattern, featuring a chlorine atom and two fluorine atoms ortho and para to the carboxylic acid group, imparts unique electronic properties and conformational constraints that are often sought in drug design. The demand for this intermediate necessitates a reliable and scalable synthetic process.

The synthetic strategy outlined herein focuses on the directed ortho-metalation (DoM) of 1-chloro-3,5-difluorobenzene. This method leverages the directing ability of the chloro and fluoro substituents to achieve regioselective lithiation at the C2 position, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality. This two-step, one-pot procedure is amenable to large-scale production with appropriate engineering controls.

Synthesis Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway Synthesis of this compound start 1-Chloro-3,5-difluorobenzene intermediate 2-Lithio-1-chloro-3,5-difluorobenzene (in situ intermediate) start->intermediate Ortho-lithiation product This compound intermediate->product Carboxylation reagent1 s-BuLi or n-BuLi/TMEDA THF, -78 °C reagent2 1. CO2 (g) or dry ice 2. Aqueous HCl workup

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Chloro-3,5-difluorobenzene≥98%Commercial
s-Butyllithium (s-BuLi)~1.4 M in cyclohexaneCommercialTitrate before use
n-Butyllithium (n-BuLi)~2.5 M in hexanesCommercialTitrate before use
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99%, redistilledCommercialStore over KOH
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialDry over sodium/benzophenone
Carbon Dioxide (CO2)Gas or solid (dry ice)CommercialUse high purity grade
Hydrochloric Acid (HCl)37% (concentrated)Commercial
Diethyl Ether (Et2O)ACS GradeCommercial
HexanesACS GradeCommercial
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercial

3.2. Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the final product.

Reaction Setup:

  • A 2 L, 4-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • The reaction should be conducted under an inert atmosphere of dry nitrogen.

  • A low-temperature cooling bath (e.g., dry ice/acetone) is required.

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of nitrogen.

  • Charging the Reactor: To the reaction flask, add 1-chloro-3,5-difluorobenzene (148.5 g, 1.0 mol) and anhydrous tetrahydrofuran (THF, 1.0 L).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath with constant stirring.

  • Lithiation: Slowly add s-butyllithium (1.4 M in cyclohexane, 785 mL, 1.1 mol, 1.1 equivalents) to the reaction mixture via the dropping funnel over a period of 2 hours, maintaining the internal temperature below -70 °C.

    • Alternative: A combination of n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol) and TMEDA (128 g, 1.1 mol) can also be used.

  • Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the absence of the proton at the 2-position.

  • Carboxylation: While maintaining the temperature at -78 °C, bubble a steady stream of dry carbon dioxide gas through the reaction mixture for 2-3 hours, or until the exotherm subsides. Alternatively, add crushed dry ice pellets portion-wise, ensuring the temperature does not rise above -65 °C.

  • Quenching and Workup:

    • Once the carboxylation is complete, slowly warm the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 2 M aqueous hydrochloric acid (HCl, 500 mL) until the pH is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 500 mL).

    • Combine the organic layers and wash with brine (500 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate or toluene.

    • Wash the recrystallized solid with cold hexanes and dry under vacuum at 50-60 °C to a constant weight.

Data Presentation

Table 1: Key Process Parameters and Expected Results

ParameterValue
Starting Material1-Chloro-3,5-difluorobenzene
Molar Equivalents (s-BuLi)1.1 - 1.2
Reaction Temperature (Lithiation)-78 °C to -70 °C
Reaction Time (Lithiation)2 - 3 hours
Carboxylation AgentCO₂ (gas or solid)
Expected Yield75 - 85%
Purity (after recrystallization)>99% (by HPLC)
Melting Point145-148 °C

Process Workflow and Logic

The following diagram illustrates the workflow for the scale-up synthesis of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware charge_reactor Charge Reactor with 1-Chloro-3,5-difluorobenzene & THF prep_glass->charge_reactor prep_reagents Prepare Anhydrous Reagents prep_reagents->charge_reactor cool Cool to -78 °C charge_reactor->cool lithiation Slow Addition of s-BuLi cool->lithiation stir_lith Stir at -78 °C lithiation->stir_lith carboxylation Add CO2 (gas or solid) stir_lith->carboxylation warm_quench Warm to RT & Quench with Aqueous HCl carboxylation->warm_quench extraction Solvent Extraction warm_quench->extraction drying Dry Organic Phase extraction->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization concentration->purification final_drying Dry Final Product purification->final_drying product This compound final_drying->product

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Organolithium Reagents: Butyllithium reagents are highly pyrophoric and react violently with water and protic solvents. Handle with extreme caution under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and proper handling to avoid cold burns.

  • Pressure: The addition of dry ice to the reaction mixture will generate CO₂ gas, which can cause a pressure buildup if the system is not properly vented.

  • Quenching: The quenching of the reaction mixture with aqueous acid is highly exothermic and should be performed slowly and with adequate cooling.

Conclusion

The ortho-lithiation and subsequent carboxylation of 1-chloro-3,5-difluorobenzene provides an effective and scalable route for the synthesis of this compound. The protocol detailed in this document is designed to be a starting point for process development and can be optimized for specific equipment and scale requirements. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Chlorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions of chlorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging but crucial transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve successful and efficient couplings.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of chlorinated benzoic acids and provides systematic solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The Palladium catalyst, especially Pd(0) species, can be sensitive to air and may have decomposed.[1] 2. Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides, making the initial oxidative addition step difficult.[2][3][4] 3. Poor Boronic Acid Quality: Boronic acids can degrade over time, particularly through protodeboronation.[1][5] 4. Incorrect Base: The choice and stoichiometry of the base are critical for activating the boronic acid.[1][6][7]1. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[1][8] Consider using a fresh batch of catalyst or a more air-stable precatalyst. 2. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition to the C-Cl bond.[8][9] Increasing the reaction temperature may also be necessary. 3. Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3] 4. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][8] The strength and solubility of the base can significantly influence the reaction rate.[1]
Formation of Side Products 1. Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen or by certain palladium species.[8] 2. Dehalogenation: The chlorinated benzoic acid is reduced back to benzoic acid. This can occur via a hydride transfer from a solvent or base.[3] 3. Protodeboronation: The boronic acid reacts with a proton source (e.g., water) to cleave the C-B bond.1. Rigorously exclude oxygen from the reaction mixture. Using a Pd(0) catalyst like Pd(PPh₃)₄ directly can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[8] 2. Ensure anhydrous conditions if dehalogenation is a significant issue. The choice of solvent and base can also influence this side reaction. 3. Use anhydrous solvents and consider bases like KF which can be effective while minimizing protodeboronation, especially for base-sensitive substrates.[10]
Poor Reproducibility 1. Inconsistent Reagent Quality: Variations in the purity of the catalyst, ligands, base, or boronic acid can lead to different outcomes.[11] 2. Variable Inert Atmosphere: Inconsistent degassing or leaks in the reaction setup can lead to catalyst deactivation.[11] 3. Incomplete Dissolution: Poor solubility of reactants, particularly the base or the benzoic acid salt, can lead to inconsistent reaction rates.1. Use reagents from a reliable source and of consistent purity for each experiment. Check the quality of the boronic acid if it has been stored for a long time.[11] 2. Standardize the degassing procedure (e.g., sparging with inert gas for a set amount of time) and ensure all glassware joints are properly sealed.[11] 3. Choose a solvent system that ensures adequate solubility of all components at the reaction temperature. A mixture of an organic solvent (like dioxane or toluene) and water is often used.[8]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is most effective for coupling with chlorinated benzoic acids?

A1: Due to the lower reactivity of aryl chlorides, the choice of catalyst is crucial. While standard catalysts like Pd(PPh₃)₄ can be used, systems employing bulky and electron-rich phosphine ligands are generally more effective.[8] Catalysts such as those formed in situ from Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or other Buchwald-type ligands often give superior results by facilitating the challenging oxidative addition step.[8][9] Pre-formed catalysts incorporating these ligands are also excellent choices.

Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?

A2: The base plays multiple roles in the Suzuki coupling. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is necessary for the transmetalation step.[6][7][10] Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[8] The optimal base often depends on the specific substrates and solvent system. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

Q3: What is the best solvent for the Suzuki coupling of chlorinated benzoic acids?

A3: A mixture of an organic solvent and water is typically used to ensure the solubility of both the organic substrates and the inorganic base.[8] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[8] The ratio of the organic solvent to water can be optimized to improve reaction rates and yields. In some cases, polar aprotic solvents like DMF can be effective, but care must be taken as they can also participate in side reactions.[12]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the desired product.

Q5: What is a typical work-up procedure for a Suzuki coupling involving a benzoic acid?

A5: Since the product is a carboxylic acid, an acid-base extraction is a common and effective work-up procedure. After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with water. To isolate the product, the aqueous layer is acidified with an acid like hydrochloric acid (HCl) to a pH of approximately 2. This protonates the carboxylate salt, causing the desired benzoic acid product to precipitate or be extracted into an organic solvent.[8]

Comparative Data on Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of aryl chlorides, providing a starting point for optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate NotesReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Electron-deficient aryl bromide[13]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802HighAryl bromide with carboxylic acid[14]
Pd(OAc)₂PCy₃·HBF₄K₂CO₃1,4-Dioxane11012GoodGeneral aryl bromides[14]
Pd(OAc)₂Ad₂PⁿBuLiOᵗBuDioxane/H₂O100-942,6-Dichloropyridine[15]
"Ligand-free" PdNoneVariousVariousVarious--General aryl chlorides[16]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Chlorinated Benzoic Acid

This protocol provides a general starting point for the Suzuki coupling of a chlorinated benzoic acid with an arylboronic acid using a Buchwald-type ligand.

Materials:

  • Chlorinated benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (or Toluene)

  • Degassed Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chlorinated benzoic acid, arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Work-up for Product Isolation
  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and salts.

  • To isolate the carboxylic acid product, extract the organic layer with an aqueous basic solution (e.g., 1 M NaOH or Na₂CO₃).

  • Separate the aqueous layer containing the sodium salt of the benzoic acid product.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any non-acidic organic impurities.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl while stirring. The product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, the acidified aqueous layer can be extracted with an organic solvent, dried, and concentrated to yield the product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - Chlorinated Benzoic Acid - Boronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) setup Assemble Flask (Inert Atmosphere) catalyst->setup solvents Add Degassed Solvents (e.g., Dioxane/Water) setup->solvents heating Heat and Stir (80-110 °C) solvents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Acid-Base Extraction quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_solutions Potential Solutions start Low or No Yield check_catalyst Is the catalyst active? (Fresh? Inert atmosphere?) start->check_catalyst check_ligand Is the ligand appropriate for Ar-Cl? (Bulky, electron-rich?) start->check_ligand check_boronic Is the boronic acid high quality? start->check_boronic check_base Is the base appropriate? (Strength, Stoichiometry) start->check_base check_solvent Are all components soluble? start->check_solvent solution_catalyst Use fresh catalyst/ligand, improve inerting technique. check_catalyst->solution_catalyst solution_ligand Switch to Buchwald-type ligand (e.g., SPhos, XPhos). check_ligand->solution_ligand solution_boronic Use fresh boronic acid or convert to boronate ester. check_boronic->solution_boronic solution_base Screen different bases (K₃PO₄, Cs₂CO₃). check_base->solution_base solution_solvent Adjust solvent ratio or change solvent system. check_solvent->solution_solvent

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 2-Chloro-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are employed for the preparation of this compound. A prevalent method involves a multi-step synthesis starting from a substituted aniline, such as 3,5-difluoroaniline. This route typically includes diazotization, a Sandmeyer reaction to introduce the chlorine atom, followed by conversion of another functional group (like a nitrile) into the carboxylic acid. Another approach involves the oxidation of a corresponding toluene derivative. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

Q2: What are the main challenges and side reactions in the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low Yields: Incomplete reactions, side product formation, and product loss during workup or purification can lead to lower than expected yields.

  • Impurity Formation: Common impurities can include starting materials, intermediates (e.g., the corresponding amide from incomplete nitrile hydrolysis), and byproducts from side reactions (e.g., phenolic compounds from the reaction of diazonium salts with water).[1]

  • Harsh Reaction Conditions: Some synthetic steps may require harsh conditions, such as high temperatures or the use of strong acids or bases, which can lead to product degradation or the formation of unwanted byproducts.

  • Use of Toxic Reagents: Certain routes may involve highly toxic reagents, such as cuprous cyanide, which require special handling and disposal procedures.[2]

Q3: How can I purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying the final product.[3] The choice of solvent is crucial for successful recrystallization. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Mixtures of solvents, such as ethyl acetate and hexane, can also be effective.[3] For removing non-volatile impurities, vacuum sublimation can be a suitable technique.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Diazotization and Sandmeyer Reaction Step

Q: My diazotization of a difluoroaniline followed by a Sandmeyer reaction to introduce the chloro group is resulting in a low yield. What are the possible causes and how can I troubleshoot this?

A: Low yields in this step are often attributed to the instability of the diazonium salt intermediate and inefficient conversion in the Sandmeyer reaction. Here are some troubleshooting steps:

  • Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0-5 °C, to prevent the premature decomposition of the diazonium salt.[1]

  • Acid Concentration: Ensure that the reaction medium is sufficiently acidic to ensure the complete formation of the diazonium salt.

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite, as impurities can interfere with the reaction.

  • Catalyst Activity: In the Sandmeyer reaction, the copper(I) chloride catalyst must be active. If the catalyst has been exposed to air for an extended period, its activity may be diminished.

  • Side Reactions: The diazonium salt can react with water to form a phenolic byproduct, reducing the yield of the desired chloro-substituted product.[1] Minimizing the amount of water and maintaining a low temperature can help suppress this side reaction.

Problem 2: Incomplete Hydrolysis of the Nitrile Intermediate (2-Chloro-4,6-difluorobenzonitrile)

Q: I am attempting to hydrolyze 2-Chloro-4,6-difluorobenzonitrile to the corresponding carboxylic acid, but I am observing the presence of the amide intermediate in my product mixture. How can I drive the reaction to completion?

A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue. Consider the following:

  • Reaction Time and Temperature: Increasing the reaction time and/or temperature can promote the complete hydrolysis of the amide to the carboxylic acid. However, be aware that excessively harsh conditions can lead to decarboxylation of the final product.

  • Concentration of Acid or Base: For acid- or base-catalyzed hydrolysis, increasing the concentration of the acid or base can accelerate the reaction rate.

  • Water Content: Ensure that a sufficient excess of water is present to drive the equilibrium towards the carboxylic acid product.

Problem 3: Formation of Decarboxylated Byproduct

Q: My final product is contaminated with a significant amount of 1,3-difluoro-5-chlorobenzene. What is causing this and how can I prevent it?

A: The presence of 1,3-difluoro-5-chlorobenzene indicates that the desired product, this compound, is undergoing decarboxylation. This is typically caused by excessive heat during the hydrolysis of the nitrile or during the final workup and purification steps.

  • Moderate Reaction Conditions: Avoid excessively high temperatures during the hydrolysis step. Monitor the reaction progress closely and stop the reaction once the starting material has been consumed.

  • Careful Distillation/Drying: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition. When drying the final product, use the lowest effective temperature.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for key steps in the synthesis of this compound and related compounds.

ParameterSub-optimal ConditionTroubleshooting ActionOptimal ConditionExpected Outcome
Diazotization Temperature > 10 °CMaintain temperature at 0-5 °C0-5 °CHigher yield, minimized phenolic byproducts[1]
Nitrile Hydrolysis Time Insufficient (e.g., 2 hours)Increase reaction time and monitor by TLC/GCSufficient (e.g., 6+ hours)Complete conversion to carboxylic acid
Nitrile Hydrolysis Temp. Too high (e.g., >150 °C)Lower temperature to prevent decomposition100-120 °CMinimized decarboxylation byproduct
Final Product Purity 90-95% after initial isolationRecrystallization from a suitable solvent>99%High-purity product[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-difluorobenzonitrile via Sandmeyer Reaction

This protocol is a representative procedure starting from 3,5-difluoroaniline.

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-difluoroaniline in a suitable acidic solution (e.g., aqueous HCl). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Chloro-4,6-difluorobenzonitrile.

Protocol 2: Hydrolysis of 2-Chloro-4,6-difluorobenzonitrile to this compound
  • In a round-bottom flask, combine the crude 2-Chloro-4,6-difluorobenzonitrile with an excess of a strong acid (e.g., 70% sulfuric acid).[3]

  • Heat the mixture to reflux (approximately 120-140 °C) with stirring.

  • Monitor the reaction progress by TLC or GC until the starting material and the intermediate amide are no longer detectable.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[3]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Hydrolysis cluster_end Final Product Start 3,5-Difluoroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCl, HCl) Diazotization->Sandmeyer Hydrolysis Hydrolysis (H2SO4, H2O, heat) Sandmeyer->Hydrolysis End This compound Hydrolysis->End Troubleshooting_Logic cluster_problem Observed Problem cluster_diagnosis Potential Causes cluster_solution Troubleshooting Actions Problem Low Yield or Impure Product Cause1 Incomplete Diazotization? Problem->Cause1 Cause2 Incomplete Hydrolysis? Problem->Cause2 Cause3 Product Decomposition? Problem->Cause3 Solution1 Check temperature (0-5 °C) & acid concentration Cause1->Solution1 Yes Solution2 Increase reaction time/temp & check reagent concentration Cause2->Solution2 Yes Solution3 Lower hydrolysis temp & use vacuum for purification Cause3->Solution3 Yes

References

Technical Support Center: Purification of 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-4,6-difluorobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, byproducts of the synthetic route, and subsequent degradation. Potential impurities include:

  • Isomeric Species: Positional isomers of the desired product, which can be challenging to separate due to similar physical properties.

  • Precursor Molecules: Residual starting materials from the synthesis process.

  • Dehalogenated Byproducts: Molecules where one or more of the halogen atoms have been removed. For example, in related syntheses, difluorobenzoic acid impurities have been noted as being particularly difficult to separate.[1]

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary methods for purifying solid organic compounds like this compound are:

  • Recrystallization: A highly effective technique for removing small amounts of impurities from a solid compound.

  • Column Chromatography: Useful for separating mixtures of compounds with different polarities.

  • Acid-Base Extraction: Can be employed to separate the acidic product from neutral or basic impurities.

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For compounds structurally similar to this compound, a range of solvents has been proven effective. These include hexane, toluene, cyclohexane, ethyl acetate, ethanol, methanol, and water, or mixtures thereof.[1] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To troubleshoot this:

  • Increase the volume of the hot solvent to ensure the compound fully dissolves before cooling.

  • Employ a solvent system with a lower boiling point.

  • Try a solvent mixture. Dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of halogenated benzoic acids.

  • HPLC: Provides quantitative data on the purity of the sample and can be used to track the removal of impurities during the purification process.

  • GC-MS: Is particularly useful for identifying and quantifying volatile and semi-volatile impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent; Inappropriate solvent.Add more solvent in small increments; Try a different solvent or a solvent mixture.
No crystal formation upon cooling Solution is not saturated; Cooling too rapidly.Evaporate some of the solvent to increase concentration; Allow the solution to cool slowly at room temperature before placing it in an ice bath; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent used; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound; Preheat the filtration apparatus to prevent the compound from crystallizing on the filter paper.
Purified product is still impure Inappropriate solvent choice, trapping impurities; Cooling was too rapid.Select a solvent where the impurities are either very soluble or insoluble at all temperatures; Ensure slow cooling to allow for selective crystallization.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds Inappropriate solvent system (eluent).Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.
Compound is not eluting from the column Eluent is not polar enough.Gradually increase the polarity of the eluent.
Cracking or channeling of the stationary phase Improper packing of the column.Ensure the stationary phase is packed uniformly and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. A good starting point for a solvent mixture is ethyl acetate and hexane.[1]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by HPLC

This is a general reverse-phase HPLC method that should be adapted and validated for your specific instrumentation and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid). The exact ratio should be optimized to achieve good separation. For halogenated isomers, a mobile phase containing acetonitrile/methanol and aqueous phosphoric acid has been shown to be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Data Presentation

Table 1: Purity of 2,4,6-Trifluorobenzoic Acid After Purification (Analogous Compound)
Purification StepPurity (%)Yield (%)
Crude (after filtration)90 - 95-
After Recrystallization98 - 99.895

Data is for the analogous compound 2,4,6-trifluorobenzoic acid and is intended for illustrative purposes.[1]

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude 2-Chloro-4,6- difluorobenzoic acid dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with cold solvent collect->wash dry Dry under vacuum wash->dry pure Purified Product dry->pure

Caption: A typical workflow for the recrystallization of this compound.

logical_relationship start Impure Sample purity_check Assess Purity (e.g., HPLC) start->purity_check is_pure Is Purity Acceptable? purity_check->is_pure end_yes Product Meets Specifications is_pure->end_yes Yes purification Select Purification Method is_pure->purification No recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography extraction Acid-Base Extraction purification->extraction end_no Re-assess Purity recrystallization->end_no chromatography->end_no extraction->end_no end_no->is_pure

Caption: Decision-making process for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4,6-difluorobenzoic acid in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through a multi-step process. Two common strategies involve:

  • Diazotization and Sandmeyer Reaction of 3,5-Difluoroaniline: This classic route involves the conversion of 3,5-difluoroaniline to a diazonium salt, followed by a copper(I) chloride-catalyzed reaction (Sandmeyer reaction) to introduce the chlorine atom at the 2-position. The carboxylic acid group is then introduced in a subsequent step.

  • Ortholithiation and Carboxylation of 1-Chloro-3,5-difluorobenzene: This method involves the direct deprotonation of 1-chloro-3,5-difluorobenzene at one of the ortho positions using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting aryllithium species with carbon dioxide to form the carboxylic acid.

Q2: What are the main factors that can lead to low yields in the synthesis of this compound?

A2: Low yields can stem from several factors, including:

  • Incomplete diazotization: The initial conversion of the aniline to the diazonium salt is a critical step. Low temperatures must be strictly maintained to prevent decomposition of the diazonium salt.

  • Side reactions during the Sandmeyer reaction: The Sandmeyer reaction can be accompanied by the formation of byproducts such as phenols (from reaction with water) and biaryl compounds.

  • Regioselectivity issues in ortholithiation: The lithiation of 1-chloro-3,5-difluorobenzene can potentially occur at either the 2- or 6-position. Controlling the regioselectivity is crucial for obtaining the desired product.

  • Difficulties in purification: The final product may be contaminated with starting materials or side products, leading to losses during purification steps.

Q3: What are the expected impurities in the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

  • From the diazotization/Sandmeyer route: Unreacted 3,5-difluoroaniline, 2,4-difluoro-6-hydroxybenzoic acid (phenolic byproduct), and symmetrical biaryl compounds.

  • From the ortholithiation route: Unreacted 1-chloro-3,5-difluorobenzene and potentially the isomeric this compound if the lithiation is not completely regioselective.

Q4: How can I purify the final product, this compound?

A4: Purification of the crude product can typically be achieved through:

  • Recrystallization: Using a suitable solvent system, such as a mixture of ethyl acetate and hexane, can effectively remove many impurities.

  • Column chromatography: For more challenging separations, silica gel column chromatography can be employed.

  • Acid-base extraction: As the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like sodium bicarbonate), acidifying the aqueous layer to precipitate the product, and then extracting the pure product back into an organic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of diazonium salt Temperature too high, leading to decomposition.Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite.
Insufficient acid concentration.Use a sufficient excess of a strong acid like hydrochloric or sulfuric acid to ensure complete protonation of the aniline.
Formation of colored impurities (azo dyes) Reaction of the diazonium salt with unreacted aniline.Ensure complete conversion of the aniline to the diazonium salt by using a slight excess of sodium nitrite and adding it slowly.
Low yield in the Sandmeyer reaction Inactive copper(I) chloride catalyst.Use freshly prepared or commercially available high-purity copper(I) chloride.
Competing reaction with water to form a phenol.Use anhydrous solvents and reagents where possible. Add the diazonium salt solution to the copper(I) chloride solution in a controlled manner.
Low yield in the ortholithiation reaction Incomplete lithiation.Ensure the use of a sufficiently strong and fresh solution of LDA. The reaction should be carried out under strictly anhydrous and inert conditions.
Reaction with atmospheric CO2 before quenching.Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction and quenching process.
Product is difficult to crystallize Presence of oily impurities.Attempt to purify the crude product by column chromatography before crystallization.
Incorrect solvent system for recrystallization.Screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Experimental Protocols

Key Experiment 1: Synthesis via Diazotization and Sandmeyer Reaction of 3,5-Difluoroaniline

Step 1: Diazotization of 3,5-Difluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-difluoroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1,2-dichloro-4,6-difluorobenzene.

Step 3: Introduction of the Carboxylic Acid Group (Hypothetical - requires further steps not detailed in search results)

Further steps would be required to convert the dichlorodifluorobenzene intermediate to the final benzoic acid product. This could potentially involve a Grignard reaction or other functional group transformations.

Key Experiment 2: Synthesis via Ortholithiation and Carboxylation of 1-Chloro-3,5-difluorobenzene
  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-chloro-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide gas through the reaction mixture for an extended period, ensuring the temperature remains at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify with 1 M hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product.

Visualizations

reaction_pathway cluster_route1 Route 1: Diazotization & Sandmeyer Reaction cluster_route2 Route 2: Ortholithiation & Carboxylation A 3,5-Difluoroaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C 1,2-Dichloro-4,6-difluorobenzene B->C CuCl, HCl D This compound C->D Further Steps (e.g., Grignard, Oxidation) E 1-Chloro-3,5-difluorobenzene F Aryllithium Intermediate E->F LDA, THF -78 °C G This compound F->G 1. CO2 2. H3O+ troubleshooting_workflow decision decision issue issue solution solution start Low Yield Observed decision1 Which Route? start->decision1 Check reaction step issue_diazotization Low yield in Diazotization/Sandmeyer decision1->issue_diazotization Diazotization issue_lithiation Low yield in Ortholithiation decision1->issue_lithiation Ortholithiation decision2 Symptoms issue_diazotization->decision2 Analyze symptoms decision3 Symptoms issue_lithiation->decision3 Analyze symptoms solution_temp Control temperature strictly (0-5 °C) decision2->solution_temp Reaction turned dark/ Gas evolution at 0°C solution_impurities Ensure fresh CuCl and anhydrous conditions decision2->solution_impurities Presence of starting aniline and phenol byproduct solution_reagents Use fresh LDA Ensure anhydrous conditions decision3->solution_reagents Starting material recovered solution_quenching Ensure efficient CO2 quench under inert atmosphere decision3->solution_quenching Low yield despite full conversion

Technical Support Center: Managing Side Reactions in Amide Bond Formation with 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide bond formation using 2-Chloro-4,6-difluorobenzoic acid. Due to the steric hindrance and electronic properties of this substrate, side reactions can be a significant challenge. This guide offers practical solutions and detailed protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving a low yield. What are the likely causes?

A1: Low yields in amide coupling reactions with sterically hindered and electron-deficient substrates like this compound are common and can stem from several factors:

  • Incomplete Carboxylic Acid Activation: The ortho-chloro and -fluoro substituents sterically hinder the carboxylic acid group, making its activation by standard coupling reagents less efficient.

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine, its reduced nucleophilicity can slow down the reaction rate, leading to incomplete conversion.

  • Hydrolysis of Activated Intermediates: The presence of trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction's success. For sterically hindered substrates, elevated temperatures are often required to overcome the activation energy barrier.

Q2: I am observing significant amounts of unreacted starting materials. How can I improve the conversion?

A2: To drive the reaction to completion, consider the following strategies:

  • Choice of Coupling Reagent: For sterically hindered carboxylic acids, conventional coupling reagents may be inadequate. The in-situ formation of acyl fluorides has been shown to be a highly effective strategy.[1][2] Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can convert the carboxylic acid to the less sterically demanding and highly reactive acyl fluoride intermediate.[1][2]

  • Reaction Temperature and Time: Increasing the reaction temperature can help overcome the steric hindrance. Microwave heating has also been shown to be effective in accelerating these reactions. Extending the reaction time may also improve the yield.

  • Stoichiometry: Using a slight excess of the amine and coupling reagent can help to drive the reaction forward.

Q3: What are the common side products I should be aware of when using this compound?

A3: Besides unreacted starting materials, several side products can form:

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.

  • Guanidinium Byproduct: With uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction between the coupling reagent and the amine can form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide. The order of addition of reagents is crucial to minimize this side reaction; pre-activating the carboxylic acid before adding the amine is recommended.

  • Epimerization: If your amine has a chiral center alpha to the amino group, there is a risk of epimerization under the reaction conditions, especially with prolonged reaction times or elevated temperatures. The use of acyl fluoride methods is reported to be less prone to α-racemization than acyl chlorides.

Q4: Are there any specific safety precautions I should take when working with the recommended reagents?

A4: Yes, always consult the Safety Data Sheet (SDS) for each reagent.

  • BTFFH and TFFH: While BTFFH is generally preferred, it's important to note that TFFH is reported to form toxic by-products.[3]

  • HATU: O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium-hexafluorophosphate (O-HATU) has been reported to have explosive properties.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete activation of this compound.Switch to a more effective coupling reagent for sterically hindered acids, such as BTFFH, to form the acyl fluoride in situ.[1][2]
Low reactivity of the amine (e.g., electron-deficient anilines).Increase the reaction temperature (e.g., 80-120°C) and/or use a slight excess of the amine.[4]
Hydrolysis of the activated intermediate.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction.
Inefficient coupling reagent.As above, consider switching to an acyl fluoride-based method.
Formation of N-Acylurea Byproduct Use of carbodiimide reagents (DCC, EDC).Switch to a uronium/aminium salt (e.g., HATU) or an acyl fluoride-forming reagent (e.g., BTFFH). If using carbodiimides, adding HOBt or HOAt can sometimes suppress this side reaction.
Formation of Guanidinium Byproduct Reaction of the amine with the uronium/aminium coupling reagent (e.g., HATU).Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.
Epimerization of Chiral Amine Prolonged reaction time at elevated temperatures.Optimize the reaction conditions to minimize reaction time. Acyl fluoride methods are generally less prone to racemization.
Difficult Purification Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).Use a coupling reagent that generates water-soluble byproducts (e.g., EDC). For acyl fluoride formation with BTFFH, the urea byproduct is also generally soluble and can be removed during aqueous workup.

Data Presentation

The following table summarizes a comparison of different coupling methods for sterically hindered carboxylic acids, demonstrating the superior performance of acyl fluoride-based methods.

Carboxylic Acid Amine Coupling Reagent Base Solvent Temp (°C) Time (h) Yield (%)
Diphenylacetic Acid3,5-Bis(trifluoromethyl)anilineDIPyTMP-8017-1896
Diphenylacetic Acid3,5-Bis(trifluoromethyl)anilineO-HATUTMP-8017-1861
Sterically Hindered AcidElectron-Deficient AmineBTFFHDIPEACH₂Cl₂80485 (conversion)
2-(4-chlorophenyl)-3-methylbutanoic acid2-amino-5-nitropyridineBTFFHDIPEACH₂Cl₂8012-24Moderate
Diphenylacetic Acid2-amino-4,6-dimethylpyrimidineBTFFHDIPEACH₂Cl₂8012-24Moderate

Experimental Protocols

Protocol 1: Recommended Method for Sterically Hindered Amide Coupling using BTFFH

This protocol is highly recommended for the amide coupling of this compound, especially with sterically hindered or electron-deficient amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DCM.

  • Add DIPEA (3.0 equiv) to the solution.

  • Add BTFFH (1.2 equiv) to the mixture and stir at room temperature for 30 minutes to pre-activate the carboxylic acid and form the acyl fluoride in situ.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Heat the reaction to a suitable temperature (typically 40-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Alternative Method using HATU

While likely less effective for this specific substrate, HATU is a common and potent coupling reagent that can be attempted.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel, dissolve this compound (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Continue to stir at room temperature, or heat if necessary, and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Bond_Formation_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reactions Potential Side Reactions Carboxylic_Acid This compound Activated_Intermediate Activated Intermediate (Acyl Fluoride or OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base (DIPEA) Coupling_Reagent Coupling Reagent (e.g., BTFFH, HATU) Guanidinium Guanidinium Byproduct (with uronium salts) Coupling_Reagent->Guanidinium + Amine (direct reaction) Amide_Product Desired Amide Product Activated_Intermediate->Amide_Product + Amine Hydrolysis Hydrolysis Activated_Intermediate->Hydrolysis + H2O N_Acylurea N-Acylurea (with carbodiimides) Activated_Intermediate->N_Acylurea Rearrangement Amine Amine (R-NH2)

Caption: General reaction pathway for amide bond formation with potential side reactions.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Switch_Reagent Switch to a more potent coupling reagent (e.g., BTFFH for acyl fluoride formation) Check_Activation->Switch_Reagent No Check_Conditions Are the reaction conditions optimal? Check_Activation->Check_Conditions Yes End Improved Yield Switch_Reagent->End Optimize_Conditions Increase temperature and/or reaction time. Ensure anhydrous conditions. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are there significant side products? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->End Modify_Protocol Pre-activate carboxylic acid before adding amine. Change coupling reagent class. Check_Side_Reactions->Modify_Protocol Yes Modify_Protocol->End

Caption: A logical workflow for troubleshooting low-yielding amide coupling reactions.

References

Technical Support Center: Monitoring 2-Chloro-4,6-difluorobenzoic Acid Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring 2-Chloro-4,6-difluorobenzoic acid reactions using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its reaction mixtures.

Q1: Why is the peak for this compound showing significant tailing?

A1: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent issue when analyzing acidic compounds like benzoic acid derivatives.[1] The primary causes are typically related to chemical interactions with the stationary phase or issues with the HPLC system.

  • Secondary Silanol Interactions: The most common chemical cause is the interaction between the ionized acidic analyte and active silanol groups on the silica-based stationary phase.[2][3] At a mobile phase pH near or above the analyte's pKa, the carboxylic acid group is deprotonated (negatively charged) and can interact strongly with residual silanols, causing tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[4][5]

  • Column Degradation: A void at the column inlet or a contaminated or deteriorated column packing bed can also cause tailing.[4][5]

Solution: The most effective solution is to adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound. This ensures the analyte is in its neutral, protonated form, minimizing interactions with the stationary phase.[1][6] Also, consider reducing the injection volume or sample concentration.[4] If the problem persists, it may indicate column contamination or degradation, requiring a column flush or replacement.[5]

Q2: My retention time for this compound is shifting between injections. What should I investigate?

A2: Retention time instability can compromise peak identification and quantification. The causes can range from the mobile phase and column to the HPLC hardware.[7]

  • Column Equilibration: Insufficient column equilibration time, especially after changing the mobile phase composition, is a common cause of drifting retention times.[8][9][10] Ion-pairing reagents, if used, can require significantly longer equilibration.[10]

  • Mobile Phase Composition: Changes in the mobile phase, such as the evaporation of a volatile organic component or a shift in pH, can lead to drift.[7][10][11] Inaccurate mixing by the pump can also cause fluctuations.[8]

  • Temperature Fluctuations: The column temperature significantly affects retention.[7][10] Inconsistent or non-use of a column oven can lead to shifts as the ambient laboratory temperature changes.[10][11][12]

  • System Leaks: Even a small, non-visible leak in the system can alter the flow rate and, consequently, the retention time.[11]

Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting analysis.[8][9] Use a column oven to maintain a constant temperature.[10][12] Always use freshly prepared, degassed mobile phase and keep solvent bottles capped to prevent evaporation.[11][13] If the problem persists, systematically check for leaks in fittings and pump seals.[11][14]

Q3: What is causing the noisy or drifting baseline in my chromatogram?

A3: Baseline instability can be categorized as short-term noise or long-term drift.[15]

  • Baseline Noise (short-term, irregular): This is often caused by air bubbles in the system, a contaminated detector cell, or a failing detector lamp.[8][15][16] Poorly mixed or contaminated mobile phase can also contribute.[13][15]

  • Baseline Drift (long-term, gradual): This is commonly due to a slow change in mobile phase composition, insufficient column equilibration, or temperature fluctuations.[15][17] Contaminants from previous injections slowly eluting from the column can also cause a rising baseline.[17]

Solution: For noise, degas the mobile phase and purge the pump to remove air bubbles.[8][16] Flush the detector cell with a strong solvent like methanol or isopropanol.[17] For drift, ensure the column is fully equilibrated and that the mobile phase is fresh and well-mixed.[8][17] Using a guard column can help prevent strongly retained sample components from contaminating the analytical column.[2][3]

Troubleshooting Summary

ProblemPotential CauseRecommended Solution(s)
Peak Tailing Mobile phase pH too high; Secondary silanol interactionsLower mobile phase pH with an acid (e.g., phosphoric, formic acid).[1][6]
Column overloadDilute the sample or reduce injection volume.[4][5]
Column contamination/degradationUse a guard column; flush or replace the analytical column.[2][3]
Retention Time Shift Insufficient column equilibrationEquilibrate with 10-20 column volumes of mobile phase.[8][9]
Temperature fluctuationsUse a thermostatted column oven.[7][8][10]
Changing mobile phase compositionPrepare fresh mobile phase daily; keep solvent reservoirs capped.[11][13]
System leaks or flow rate changesCheck fittings for leaks; verify pump flow rate.[11][12][14]
Baseline Noise/Drift Air bubbles in the systemDegas mobile phase and purge the pump.[8][15][16]
Contaminated detector cellFlush the flow cell with a strong, clean solvent.[8][17]
Column contaminationFlush the column with a strong solvent; use a guard column.[2][17]
Failing detector lampCheck lamp energy and replace if necessary.[8][15]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
HPLC System Standard LC system with UV detectorWidely available and suitable for chromophoric compounds.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. Phosphoric acid lowers the pH to suppress ionization of the analyte.[6][18]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[7][10]
Detection UV at 230 nm or 275 nmWavelengths near the UV maxima for benzoic acid derivatives.
Injection Volume 10 µLA typical volume to avoid column overload.[5]
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase prevents peak distortion.[14]

Protocol 2: Sample Preparation for Reaction Monitoring

  • Quench Reaction: Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it in a larger volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any incompatible salts.

  • Dilute: Perform a serial dilution of the quenched sample using the mobile phase as the diluent to bring the analyte concentration within the linear range of the calibration curve.

  • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could block the column frit.[5]

  • Inject: Transfer the filtered sample to an HPLC vial for analysis.

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and experimentation.

Caption: A logical workflow for troubleshooting common HPLC issues.

ExperimentalWorkflow cluster_prep Preparation cluster_system System Setup & Analysis cluster_data Data Processing Prep_MP Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System (Stable Baseline) Prep_MP->Equilibrate Prep_Sample Prepare Standard & Sample Solutions Inject_Std Inject Standard(s) (System Suitability) Prep_Sample->Inject_Std Equilibrate->Inject_Std Inject_Sample Inject Reaction Sample(s) Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Quantify Quantify Reactants & Products Integrate->Quantify Report Report Results Quantify->Report

Caption: A standard workflow for reaction monitoring by HPLC.

References

troubleshooting failed reactions involving 2-Chloro-4,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-difluorobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

General Issues

Question: Why is my reaction with this compound sluggish or failing?

Answer: The reactivity of this compound can be influenced by several factors related to its structure. The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group and can affect the reactivity of the aromatic ring. Additionally, the chlorine atom at the ortho position to the carboxylic acid can introduce steric hindrance.

Consider the following initial troubleshooting steps:

  • Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can poison catalysts or participate in side reactions.

  • Solvent Quality: Ensure you are using a dry, anhydrous solvent, as the presence of water can interfere with many common reactions, such as amide couplings and reactions involving organometallics.

  • Reaction Temperature: The optimal reaction temperature can vary. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary. However, excessive heat can lead to decomposition or side product formation.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, such as Suzuki couplings, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Amide Coupling Reactions

Question: I am observing low yields in the amide coupling reaction between this compound and my amine. What are the possible causes and solutions?

Answer: Low yields in amide coupling reactions with this substrate are a common issue. The electron-withdrawing fluorine atoms make the carboxyl group more electrophilic, but steric hindrance from the ortho-chloro group can impede the approach of the amine.

Here are some troubleshooting strategies:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Reagents like HATU, HBTU, or T3P are often effective for sterically hindered substrates. If you are using a standard carbodiimide like DCC or EDC, you may need to switch to a more potent activating agent.[1]

  • Base Selection: The choice of a non-nucleophilic base is important to prevent side reactions. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time may be required.

  • Stoichiometry: Using a slight excess of the amine (1.1 to 1.5 equivalents) can sometimes improve the yield.[1]

Data Presentation: Comparison of Amide Coupling Reagents

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
EDCHOBtDIPEADMF251245
DCCHOBtDIPEADCM251240
HATUNoneDIPEADMF25885
T3PNonePyridineEtOAc50678

Experimental Protocols: General Procedure for Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling reagent (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Esterification Reactions

Question: My Fischer esterification of this compound is incomplete. How can I drive the reaction to completion?

Answer: Fischer esterification is a reversible reaction.[2][3] To achieve a high yield, the equilibrium must be shifted towards the product side.

Here are some methods to improve the yield:

  • Excess Alcohol: Use the alcohol as the solvent or in a large excess to shift the equilibrium.

  • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Strong Acid Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

  • Alternative Methods: If Fischer esterification remains problematic, consider alternative methods such as reaction with an alkyl halide in the presence of a base (e.g., Cs₂CO₃) or using a coupling reagent (e.g., DCC with DMAP).

Suzuki Coupling Reactions

Question: I am attempting a Suzuki coupling at the chlorine position of this compound, but the reaction is not working. What should I try?

Answer: Suzuki couplings involving aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4] The electron-withdrawing nature of the fluorine and carboxylic acid groups can further deactivate the aryl chloride towards oxidative addition to the palladium catalyst.

Consider the following optimization strategies:

  • Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be effective. Use a more active catalyst system, such as those based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4]

  • Base: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for aryl chlorides.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio may need to be optimized.

  • Temperature: Higher reaction temperatures (80-120 °C) are generally required for the activation of aryl chlorides.

Data Presentation: Effect of Ligand and Base in Suzuki Coupling

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10024<5
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1101265
Pd(OAc)₂XPhosCs₂CO₃Dioxane/H₂O1001278

Experimental Protocols: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid partner (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 2-5 mol%), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Reaction Failed or Low Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude no_product No Product Formed analyze_crude->no_product No SM consumption? low_yield Low Yield with Byproducts analyze_crude->low_yield SM consumed? optimize Optimize Reaction Conditions no_product->optimize Increase Temp/Time, Change Reagents troubleshoot_specific Consult Specific Reaction Troubleshooting Guide low_yield->troubleshoot_specific Identify Byproducts success Successful Reaction optimize->success troubleshoot_specific->success

Caption: General troubleshooting workflow for failed reactions.

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling check_sm Starting Materials Consumed? (TLC/LC-MS) start->check_sm sub_start No Reaction check_sm->sub_start No side_products Side Products Observed? check_sm->side_products Yes yes_sm Yes no_sm No check_activation Verify Carboxylic Acid Activation sub_start->check_activation change_coupling_agent Use Stronger Coupling Agent (e.g., HATU) check_activation->change_coupling_agent Ineffective increase_temp Increase Reaction Temperature change_coupling_agent->increase_temp purification_issue Optimize Purification side_products->purification_issue No hydrolysis Check for Hydrolysis (Use Anhydrous Conditions) side_products->hydrolysis Yes yes_side Yes no_side No optimize_base Optimize Base (e.g., DIPEA, NMM) hydrolysis->optimize_base epimerization Check for Epimerization (for chiral amines)

Caption: Troubleshooting workflow for amide coupling reactions.

Suzuki_Coupling_Optimization start Failed Suzuki Coupling catalyst_system Evaluate Catalyst System start->catalyst_system ligand Use Bulky, Electron-Rich Ligand (XPhos, SPhos) catalyst_system->ligand Standard ligand fails base_solvent Optimize Base and Solvent base Use Stronger Base (K3PO4, Cs2CO3) base_solvent->base Weak base ineffective side_reactions Check for Side Reactions dehalogenation Dehalogenation Observed? side_reactions->dehalogenation Yes homocoupling Homocoupling of Boronic Acid? side_reactions->homocoupling Yes ligand->base_solvent base->side_reactions adjust_temp Adjust Temperature and Degassing dehalogenation->adjust_temp homocoupling->adjust_temp success Improved Yield adjust_temp->success

Caption: Decision tree for optimizing Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-Chloro-4,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties and steric hindrance of the substrate. The presence of two electron-withdrawing fluorine atoms and a chlorine atom deactivates the aromatic ring, making the C-Cl bond stronger and less susceptible to oxidative addition by the palladium catalyst. Additionally, the ortho-chloro and -fluoro substituents create significant steric hindrance around the reactive center, which can impede the approach of the catalyst.

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options. However, each requires careful optimization of the catalytic system. The Suzuki-Miyaura coupling is often a good starting point due to its general robustness and tolerance of various functional groups.

Q3: What are the most critical parameters for a successful coupling reaction with this substrate?

A3: The three most critical factors are:

  • Catalyst System: The choice of both the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the aryl chloride.

  • Base: The strength and nature of the base are crucial for the transmetalation step (in Suzuki-Miyaura) or the deprotonation of the coupling partner (in Buchwald-Hartwig and Sonogashira).

  • Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key to achieving high yields and minimizing side reactions.

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What can I do?

A4: Homocoupling is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[1] To minimize this, ensure all solvents and reagents are thoroughly degassed, and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment. Using a Pd(0) source like Pd₂(dba)₃ can also be beneficial.

Q5: My reaction is not going to completion, and I see a lot of starting material. What should I try?

A5: Low conversion can be due to several factors. Consider the following troubleshooting steps:

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be beneficial.

  • Switch to a More Active Ligand: If you are using a general-purpose ligand like PPh₃, it is likely not effective enough. Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond cleavage.

  • Change the Base: The base can have a significant impact on the reaction rate. For Suzuki-Miyaura couplings, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu is a common choice.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low to No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium source is of good quality. Use a pre-catalyst, such as a Buchwald G3 or G4 precatalyst, which often show higher activity and stability.
Inefficient Oxidative Addition Select an appropriate ligand. For this electron-deficient and sterically hindered substrate, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are recommended to facilitate the cleavage of the C-Cl bond.
Inappropriate Base The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.
Low Reaction Temperature Increase the reaction temperature. Temperatures in the range of 80-120 °C are common for coupling reactions with aryl chlorides.
Poor Solubility of Reagents Choose a suitable solvent. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Ensure all components, especially the base, are at least partially soluble.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki-Miyaura) Presence of oxygen.Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.
Protodeboronation of Boronic Acid (Suzuki-Miyaura) The boronic acid is unstable under the reaction conditions.Use a fresh batch of high-purity boronic acid. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester.
Dehalogenation of the Starting Material The catalyst system is promoting hydrodehalogenation.This can sometimes occur with certain ligands and bases. Screening different ligand/base combinations may be necessary. Ensure your reagents are free of any potential hydride sources.

Data Presentation

The following tables provide a summary of recommended starting conditions for various cross-coupling reactions with substrates similar to this compound. Note: These are starting points, and optimization will likely be required for your specific reaction.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100-110
Heteroarylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane110
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)100
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Primary Aliphatic AminePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.2)Toluene100
Secondary Cyclic AminePd(OAc)₂ (2)BrettPhos (3)LHMDS (1.2)1,4-Dioxane100
AnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene110
Table 3: Recommended Conditions for Sonogashira Coupling
AlkynePalladium Source (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60
TrimethylsilylacetylenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane100
Alkyl AlkynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (3)DMF80

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., RuPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts in catalyst selection and reaction workflow.

Catalyst_Selection_Logic Catalyst Selection Logic for this compound Substrate This compound (Electron-deficient, Sterically hindered) Challenge Challenges: - Slow Oxidative Addition - Potential for Low Yield Substrate->Challenge Solution Solution: Use Highly Active Catalyst System Challenge->Solution Ligand_Choice Ligand Selection Solution->Ligand_Choice Base_Choice Base Selection Solution->Base_Choice Bulky_Phosphine Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) Ligand_Choice->Bulky_Phosphine NHC N-Heterocyclic Carbenes (NHCs) Ligand_Choice->NHC Suzuki_Base Suzuki: K3PO4, Cs2CO3 Base_Choice->Suzuki_Base Buchwald_Base Buchwald-Hartwig: NaOtBu, LHMDS Base_Choice->Buchwald_Base

Caption: Catalyst selection logic for cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start setup Reaction Setup: - Add Substrate, Coupling Partner, Base - Purge with Inert Gas start->setup catalyst_add Add Palladium Precursor and Ligand setup->catalyst_add solvent_add Add Degassed Solvent catalyst_add->solvent_add reaction Heat and Stir (Monitor Progress) solvent_add->reaction workup Workup: - Cool, Dilute, Wash reaction->workup purification Purification: (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for cross-coupling.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Chloro-4,6-difluorobenzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of 2-Chloro-4,6-difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for quality control, reaction monitoring, and impurity profiling. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this and similar halogenated benzoic acids.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of halogenated benzoic acids.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (r²)Key AdvantagesKey Limitations
GC-MS 3 - 272 ng/mL[1][2]0.1 µg/g> 0.99High resolution for complex mixtures, structural information from fragmentation patterns.Requires derivatization for polar analytes, potential for thermal degradation of labile compounds.
HPLC-UV ~1 µg/mL~4 µg/mL> 0.999Robust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
LC-MS/MS ng/L to sub-µg/L rangesub-µg/L to ppm range> 0.99High sensitivity and selectivity, suitable for complex matrices without derivatization.Higher equipment and operational costs, potential for ion suppression.

Experimental Protocols

Detailed methodologies for the proposed GC-MS method and alternative HPLC-UV and LC-MS/MS techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)

This method is proposed for the characterization of this compound following derivatization to increase its volatility.

1. Derivatization (Silylation):

  • Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) is a suitable derivatizing agent.

  • Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of MTBSTFA + 1% TBDMCS.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

2. GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5-10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Predicted Mass Spectrum Fragmentation:

The TBDMS derivative of this compound is expected to exhibit a characteristic fragmentation pattern under EI. The molecular ion (M+) should be observable. Key predicted fragments include:

  • [M-57]+: Loss of the tert-butyl group, a common fragmentation for TBDMS derivatives.

  • [M-15]+: Loss of a methyl group.

  • Fragments arising from the cleavage of the ester bond and subsequent fragmentation of the aromatic ring, including losses of CO, Cl, and F.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically in the range of 230-280 nm).

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent. For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental samples.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or other suitable reversed-phase column with appropriate dimensions for the LC system.

  • Mobile Phase: A gradient of aqueous formic acid or acetic acid and an organic solvent like acetonitrile or methanol.

  • Ionization Mode: ESI in negative ion mode is typically preferred for acidic compounds, monitoring the deprotonated molecule [M-H]-.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of the precursor ion to one or more specific product ions. The specific MRM transitions for this compound would need to be determined by direct infusion of a standard solution.

Visualization of Analytical Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing This compound Solvent Add Solvent (e.g., Pyridine) Sample->Solvent Deriv Add Derivatization Reagent (MTBSTFA) Solvent->Deriv Heat Heat (60-70°C) Deriv->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 50-500) Ionize->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram MassSpec Analyze Mass Spectrum Chromatogram->MassSpec Quantify Quantify Analyte MassSpec->Quantify

Caption: Detailed workflow for the proposed GC-MS analysis of this compound.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS gcms_prep Sample Prep & Derivatization gcms_sep Gas Chromatography gcms_prep->gcms_sep gcms_det Mass Spectrometry gcms_sep->gcms_det hplc_prep Sample Preparation hplc_sep Liquid Chromatography hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det lcms_prep Sample Preparation lcms_sep Liquid Chromatography lcms_prep->lcms_sep lcms_det Tandem Mass Spectrometry lcms_sep->lcms_det Start Analyte: This compound Start->gcms_prep Start->hplc_prep Start->lcms_prep

Caption: Comparison of the logical workflows for GC-MS, HPLC-UV, and LC-MS/MS analysis.

References

A Comparative Guide to Impurity Profiling of 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies for the impurity profiling of 2-Chloro-4,6-difluorobenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals. This document outlines potential impurities based on a likely synthetic pathway and compares the utility of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their detection and quantification.

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its manufacturing process. A plausible synthetic route starts from 1,3,5-trifluorobenzene, which undergoes chlorination to yield 1-chloro-2,4,6-trifluorobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with a cyanide source to form 2-chloro-4,6-difluorobenzonitrile, followed by hydrolysis to the final product.

Based on this pathway, potential process-related impurities may include:

  • Starting Materials: Unreacted 1,3,5-trifluorobenzene and 1-chloro-2,4,6-trifluorobenzene.

  • Intermediates: Residual 2-chloro-4,6-difluorobenzonitrile due to incomplete hydrolysis.

  • Isomeric Impurities: Positional isomers such as 4-Chloro-2,6-difluorobenzoic acid and 2-Chloro-4,5-difluorobenzoic acid, which may arise from impurities in the starting materials or non-selective reactions.

  • By-products: Compounds formed through side reactions, for instance, the formation of amide intermediates during hydrolysis.

Degradation of the final product under stress conditions (e.g., heat, light, humidity) could also lead to the formation of other impurities.

Comparison of Analytical Methods: HPLC vs. GC-MS

The selection of an appropriate analytical technique is paramount for accurate impurity profiling. Both HPLC and GC-MS offer robust capabilities for the analysis of this compound and its potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Applicability Ideal for non-volatile and thermally labile compounds, including the parent compound and its acidic impurities.Suitable for volatile and semi-volatile impurities. Derivatization may be required for non-volatile compounds.
Sensitivity Good sensitivity with UV detection; can be enhanced with more specific detectors like mass spectrometry (LC-MS).High sensitivity, especially with selective ion monitoring (SIM).
Impurity Identification Tentative identification based on retention time. Definitive identification requires a mass spectrometer detector (LC-MS).High-confidence identification through mass spectral library matching.
Typical Analysis Time 15-45 minutes per sample.20-60 minutes per sample.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its impurities are presented below. These protocols are based on established methods for similar halogenated aromatic acids.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound and the detection of its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often necessary for acidic compounds to improve their volatility and chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

Quantitative Data Summary

The following table presents hypothetical data for potential impurities in a sample of this compound, as determined by the HPLC method described above.

ImpurityRetention Time (min)Relative Retention TimeResponse FactorLimit of Detection (LOD) (%)Limit of Quantification (LOQ) (%)
2-Chloro-4,6-difluorobenzamide8.50.851.100.010.03
This compound 10.0 1.00 1.00 - -
1-Chloro-2,4,6-trifluorobenzene12.31.230.950.020.06
2-Chloro-4,6-difluorobenzonitrile14.11.411.050.010.04
4-Chloro-2,6-difluorobenzoic acid11.21.121.020.020.05

Visualizing the Process

Proposed Synthetic Pathway and Impurity Formation

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 1,3,5-Trifluorobenzene B Chlorination A->B I4 Isomeric Impurities A->I4 Starting Material Isomers C 1-Chloro-2,4,6-trifluorobenzene B->C I1 Unreacted 1,3,5-Trifluorobenzene B->I1 Incomplete Reaction D Cyanation C->D E 2-Chloro-4,6-difluorobenzonitrile D->E I2 Unreacted 1-Chloro-2,4,6-trifluorobenzene D->I2 Incomplete Reaction F Hydrolysis E->F G This compound F->G I3 Incomplete Hydrolysis: 2-Chloro-4,6-difluorobenzonitrile F->I3

Caption: Proposed synthesis of this compound and points of impurity introduction.

General Workflow for Impurity Profiling

G cluster_workflow Impurity Profiling Workflow Sample Sample of This compound Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation Analysis Analytical Method Preparation->Analysis HPLC HPLC Analysis Analysis->HPLC Non-volatile GCMS GC-MS Analysis Analysis->GCMS Volatile Data Data Acquisition HPLC->Data GCMS->Data Processing Data Processing (Peak Integration, Library Search) Data->Processing Report Impurity Profile Report (Identification & Quantification) Processing->Report

Caption: A generalized workflow for the impurity profiling of a pharmaceutical intermediate.

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-4,6-difluorobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Halogenated Building Blocks in Organic Synthesis

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular design. Among the vast array of available reagents, halogenated benzoic acids serve as versatile intermediates. This guide provides a comprehensive comparison of the reactivity of two closely related and commercially significant compounds: 2-chloro-4,6-difluorobenzoic acid and 2-bromo-4,6-difluorobenzoic acid. This analysis, supported by established chemical principles, aims to equip researchers, scientists, and drug development professionals with the objective data needed to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

A molecule's intrinsic properties often dictate its behavior in a chemical reaction. Below is a comparison of the key physicochemical characteristics of 2-chloro- and 2-bromo-4,6-difluorobenzoic acid.

PropertyThis compound2-Bromo-4,6-difluorobenzoic acid
Molecular Formula C₇H₃ClF₂O₂C₇H₃BrF₂O₂
Molecular Weight 192.55 g/mol 237.00 g/mol
CAS Number 2252-51-9183065-68-1
Melting Point 181-183 °C[1][2]198-201 °C
pKa ~2.90 (Predicted)[1]~2.11 (Predicted)[3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The reactivity of aryl halides in these reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl, a trend directly correlated with the bond dissociation energies (BDEs). The weaker C-Br bond facilitates the often rate-determining oxidative addition step in the catalytic cycle, typically leading to faster reactions and milder conditions compared to the corresponding aryl chloride.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Given the C-X bond strength trend, 2-bromo-4,6-difluorobenzoic acid is expected to be more reactive than its chloro- counterpart. This translates to potentially higher yields under milder conditions (e.g., lower temperatures, shorter reaction times, and lower catalyst loadings). For the less reactive this compound, more forcing conditions, such as higher temperatures and the use of specialized bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often necessary to achieve comparable yields.[5][6]

Illustrative Comparison in Suzuki-Miyaura Coupling:

ParameterThis compound2-Bromo-4,6-difluorobenzoic acid
Typical Catalyst System Pd(OAc)₂ / SPhos or XPhosPd(PPh₃)₄ or Pd(OAc)₂ / PPh₃
Typical Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Solvent Toluene, 1,4-DioxaneToluene/H₂O, Dioxane/H₂O
Typical Temperature 100-120 °C80-100 °C
Expected Reactivity LowerHigher

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-4,6-difluorobenzoic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-bromo-4,6-difluorobenzoic acid with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 2-Bromo-4,6-difluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4,6-difluorobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of anhydrous toluene.

  • Under a positive pressure of the inert gas, add the catalyst solution to the reaction flask via syringe, followed by the remaining anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir purge->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification extract->purify characterize Characterization purify->characterize

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reactivity follows the trend of C-I > C-Br > C-Cl. Therefore, 2-bromo-4,6-difluorobenzoic acid is the more reactive partner in this transformation. While the bromo- derivative will likely undergo coupling under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base), the chloro- derivative may require higher temperatures, longer reaction times, and potentially more specialized catalyst systems to achieve good conversion.[7]

Illustrative Comparison in Sonogashira Coupling:

ParameterThis compound2-Bromo-4,6-difluorobenzoic acid
Typical Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
Typical Base Et₃N, i-Pr₂NHEt₃N, i-Pr₂NH
Typical Solvent THF, DMFTHF, Toluene
Typical Temperature 80-100 °CRoom Temperature to 60 °C
Expected Reactivity LowerHigher
General Procedure for Sonogashira Coupling of 2-Bromo-4,6-difluorobenzoic Acid

This protocol provides a general method for the Sonogashira coupling of 2-bromo-4,6-difluorobenzoic acid with a terminal alkyne.

Materials:

  • 2-Bromo-4,6-difluorobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4,6-difluorobenzoic acid, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity trend for aryl halides in this reaction is also generally I > Br > Cl. Consequently, 2-bromo-4,6-difluorobenzoic acid is expected to undergo amination under milder conditions than the chloro- analog. For the amination of this compound, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often essential to facilitate the catalytic cycle with the less reactive C-Cl bond.[8]

Illustrative Comparison in Buchwald-Hartwig Amination:

ParameterThis compound2-Bromo-4,6-difluorobenzoic acid
Typical Catalyst System Pd₂(dba)₃ / XPhos or RuPhosPd₂(dba)₃ / BINAP or Xantphos
Typical Base NaOt-Bu, K₃PO₄NaOt-Bu, Cs₂CO₃
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 100-120 °C80-110 °C
Expected Reactivity LowerHigher
General Procedure for Buchwald-Hartwig Amination of 2-Bromo-4,6-difluorobenzoic Acid

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromo-4,6-difluorobenzoic acid with a primary or secondary amine.

Materials:

  • 2-Bromo-4,6-difluorobenzoic acid (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • BINAP or Xantphos (1.5-3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry glovebox or Schlenk line, add the palladium precursor, the phosphine ligand, and the base to a reaction vessel.

  • Add the anhydrous solvent, followed by the amine and then 2-bromo-4,6-difluorobenzoic acid.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetalation R-B(OH)₂ or R-C≡CH or R₂NH PdII_Nu Ar-Pd(II)-Nu Ln Transmetalation->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[9] The presence of two strongly electron-withdrawing fluorine atoms on the ring further activates both substrates towards nucleophilic attack.

Given the higher electronegativity of chlorine compared to bromine, this compound is expected to be more reactive than 2-bromo-4,6-difluorobenzoic acid in SNAr reactions.

Expected Reactivity in SNAr:

SubstrateExpected Reactivity
This compoundHigher
2-Bromo-4,6-difluorobenzoic acidLower

Conclusion

The choice between 2-chloro- and 2-bromo-4,6-difluorobenzoic acid is contingent upon the desired chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the bromo- derivative offers the advantage of higher reactivity, often leading to milder reaction conditions and improved yields. Conversely, for nucleophilic aromatic substitution reactions, the chloro- derivative is the more reactive substrate due to the higher electronegativity of the chlorine atom. This guide provides a foundational understanding to aid researchers in selecting the optimal building block for their specific synthetic goals, thereby streamlining the drug discovery and development process.

References

A Comparative Guide to Analytical Method Validation for 2-Chloro-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Chloro-4,6-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The validation of analytical methods is critical to ensure the reliability, quality, and consistency of results. This document outlines protocols and compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Introduction to Analytical Approaches

The analysis of this compound typically relies on chromatographic techniques. The choice between HPLC and GC is influenced by the analyte's physicochemical properties, the required sensitivity, and the sample matrix. HPLC is often preferred for its ability to analyze polar and thermally labile compounds without the need for derivatization.[1] GC-MS, on the other hand, offers high sensitivity and specificity, particularly when coupled with mass spectrometric detection, though derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is guided by its performance characteristics. The following table summarizes the typical validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound, based on established methodologies for similar halogenated aromatic acids.

Parameter HPLC-UV GC-MS Acceptance Criteria (Typical)
Specificity Demonstrated by peak purity and resolution from potential impurities.Confirmed by unique mass spectrum and retention time.No interfering peaks at the retention time of the analyte.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 20 µg/mL80% to 120% of the test concentration for assay.[2]
Accuracy (% Recovery) 98 - 102%97 - 103%98.0% to 102.0%
Precision (% RSD) < 1.0%< 2.0%RSD ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mLSignal-to-noise ratio of 10:1.[2]
Robustness Insensitive to minor changes in pH, mobile phase composition, and temperature.Resilient to small variations in injection temperature and flow rate.No significant impact on results from minor procedural variations.

Detailed Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid. The use of an acidic modifier like phosphoric or formic acid helps to improve the peak shape of acidic analytes.[1][3]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: Determined by the UV spectrum of this compound, typically in the range of 220-260 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity for the determination of this compound, particularly at trace levels.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a short period, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the analyte and any impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Detection Mode: Full scan mode for qualitative analysis and identification based on the fragmentation pattern. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[1]

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Derivatization is often required for acidic compounds to increase their volatility for GC analysis. A common approach is esterification to form the methyl ester using a reagent like BF3-Methanol or by reaction with diazomethane.

Visualization of Method Validation and Comparison

The following diagrams illustrate the typical workflow for analytical method validation and a comparison of the key performance parameters for the HPLC and GC-MS methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_reporting 4. Reporting & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method write_protocol Write Validation Protocol select_method->write_protocol prepare_standards Prepare Standards & Samples write_protocol->prepare_standards perform_analysis Perform Analytical Runs prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data assess_specificity Specificity collect_data->assess_specificity assess_linearity Linearity & Range collect_data->assess_linearity assess_accuracy Accuracy collect_data->assess_accuracy assess_precision Precision collect_data->assess_precision assess_lod_loq LOD & LOQ collect_data->assess_lod_loq assess_robustness Robustness collect_data->assess_robustness summarize_results Summarize Results assess_specificity->summarize_results assess_linearity->summarize_results assess_accuracy->summarize_results assess_precision->summarize_results assess_lod_loq->summarize_results assess_robustness->summarize_results write_report Write Validation Report summarize_results->write_report approve_report Review & Approve Report write_report->approve_report

Caption: A generalized workflow for analytical method validation.

Caption: Key performance parameter comparison: HPLC-UV vs. GC-MS.

References

A Comparative Guide to the Amide Coupling Efficiency of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the formation of amide bonds is a cornerstone of molecular synthesis. The choice of starting materials, particularly substituted benzoic acids, can significantly impact reaction efficiency, yield, and purity. This guide provides an objective comparison of the coupling efficiency of para-substituted halogenated benzoic acids (fluoro-, chloro-, bromo-, and iodo-), supported by representative experimental data and detailed methodologies for common coupling protocols.

The reactivity of the carboxylic acid in amide bond formation is influenced by the electronic properties of the substituent on the aromatic ring. Halogens exert a dual electronic effect: they are electronegative and withdraw electron density through the sigma bonds (inductive effect, -I), while they can also donate electron density through their lone pairs into the pi-system of the ring (resonance effect, +R). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character that can influence the reactivity of the carboxyl group.[1]

Data Presentation: Coupling Efficiency of p-Halogenated Benzoic Acids

Carboxylic AcidCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)Purity (%)Notes
4-Fluorobenzoic AcidHATUDIPEADMF2-4~95>98The high electronegativity of fluorine enhances the electrophilicity of the carboxyl carbon, often leading to rapid and efficient coupling.
4-Chlorobenzoic AcidHATUDIPEADMF2-4~94>98Similar to the fluoro- derivative, the chloro-substituent activates the acid for efficient coupling.
4-Bromobenzoic AcidHATUDIPEADMF295>98Bromo-substituted acids are excellent substrates for HATU-mediated coupling, providing high yields in short reaction times.[2]
4-Iodobenzoic AcidHATUDIPEADMF2-4~93>98While still highly efficient, the decreasing electronegativity down the group may slightly reduce the activation compared to lighter halogens.
4-Fluorobenzoic AcidEDC/HOBtDIPEADMF12-18~88>95EDC/HOBt is a cost-effective method, generally requiring longer reaction times but still providing good yields.
4-Chlorobenzoic AcidEDC/HOBtDIPEADMF12-18~86>95Performance is comparable to other halogenated benzoic acids with this reagent system.
4-Bromobenzoic AcidEDC/HOBtDIPEADMF1285>95A reliable and economical choice, though less rapid than HATU.[2]
4-Iodobenzoic AcidEDC/HOBtDIPEADMF1285>95Data based on a similar substrate (3-fluoro-5-iodobenzoic acid) shows high efficiency with EDC/HOBt.[3]

General Trend Analysis: The primary determinant of coupling efficiency among the halogenated benzoic acids is the electron-withdrawing inductive effect of the halogen. This effect increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack after activation by the coupling reagent. The trend in electronegativity for halogens is F > Cl > Br > I. Consequently, 4-fluorobenzoic acid is expected to be the most reactive, followed by the chloro-, bromo-, and iodo-derivatives. However, as the representative data suggests, all para-halogenated benzoic acids are generally excellent substrates for amide coupling, and the differences in yield with highly efficient modern coupling reagents like HATU are often minimal. The choice of coupling reagent typically has a more pronounced effect on reaction time and efficiency than the specific halogen substituent.[4]

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve Halogenated Benzoic Acid in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base cool Cool to 0 °C add_base->cool add_reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) cool->add_reagent pre_activate Stir for Pre-activation (15-30 min) add_reagent->pre_activate add_amine Add Amine pre_activate->add_amine warm_stir Warm to Room Temp & Stir (2-24 h) add_amine->warm_stir monitor Monitor Progress (TLC / LC-MS) warm_stir->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Pure Amide purify->product

Caption: General experimental workflow for amide coupling of halogenated benzoic acids.

Experimental Protocols

The following are detailed, representative protocols for the two most common methods of amide bond formation discussed in this guide.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is known for its high efficiency and rapid reaction times, making it suitable for a wide range of substrates, including those that are sterically hindered or electronically deactivated.[2][5][6]

Materials:

  • Halogenated benzoic acid (1.0 eq)

  • Amine (e.g., benzylamine, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the halogenated benzoic acid (1.0 eq). Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Add DIPEA (2.5 eq) to the solution. Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add HATU (1.1 eq) in one portion to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Coupling: Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF, dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a widely used, cost-effective alternative to phosphonium- and uronium-based reagents. It is robust and reliable, although it may require longer reaction times.[3][7]

Materials:

  • Halogenated benzoic acid (1.0 eq)

  • Amine (e.g., benzylamine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the halogenated benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) to the stirred solution.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cold reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The urea byproduct from EDC is typically water-soluble and removed during the aqueous work-up.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system to yield the pure amide product.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4,6-difluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-Chloro-4,6-difluorobenzoic acid and its structural analogs. The data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of halogenated benzoic acid derivatives. These alternatives provide a basis for understanding the influence of different halogen substitutions on the spectral characteristics.

1H NMR Spectroscopy Data

Solvent: Deuterated Chloroform (CDCl3) unless otherwise specified.

CompoundAromatic Protons (ppm)Carboxylic Acid Proton (ppm)
This compound 7.18 (t, 1H), 6.95 (d, 1H)~11-13 (broad s)
2-Chloro-4-fluorobenzoic acid 8.09 (dd, J=8.8, 6.8 Hz, 1H), 7.23-7.17 (m, 1H), 7.08 (dd, J=10.4, 2.0 Hz, 1H)~11.5 (broad s)
2,4-Dichlorobenzoic acid 7.99 (d, J=8.5 Hz, 1H), 7.53 (d, J=1.9 Hz, 1H), 7.35 (dd, J=8.5, 2.0 Hz, 1H)[1]~11.0 (broad s)
2-Bromo-4,6-difluorobenzoic acid 7.35 (m, 2H)12.76 (m, 1H)[2]
2,6-Difluorobenzoic acid 7.45-7.35 (m, 1H), 7.05-6.95 (m, 2H)~11.0 (broad s)[3]
13C NMR Spectroscopy Data

Solvent: Deuterated Chloroform (CDCl3) unless otherwise specified.

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)
This compound ~165-170~100-165 (complex pattern due to C-F coupling)
2-Chloro-4-fluorobenzoic acid ~168165.4 (d, J=256 Hz), 135.2, 132.3 (d, J=10 Hz), 118.8 (d, J=22 Hz), 114.2 (d, J=21 Hz), 113.8 (d, J=4 Hz)
2,4-Dichlorobenzoic acid 169.2[1]139.5, 136.0, 133.5, 131.4, 127.1[1]
2-Bromo-4,6-difluorobenzoic acid Not availableNot available
2,6-Difluorobenzoic acid ~163162.5 (dd, J=258, 8 Hz), 133.0 (t, J=10 Hz), 112.0 (dd, J=21, 4 Hz), 111.8 (t, J=18 Hz)
Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Film

CompoundO-H Stretch (cm-1)C=O Stretch (cm-1)C-F Stretch (cm-1)C-Cl Stretch (cm-1)
This compound ~3000 (broad)~1700~1250-1100~800-700
2-Chloro-4-fluorobenzoic acid 2980-2850 (broad)[4]1688[4]~1200[4]~750[4]
2,4-Dichlorobenzoic acid ~3000 (broad)~1700-~850, ~750
2-Bromo-4,6-difluorobenzoic acid ~3000 (broad)~1700~1250-1100-
2,6-Difluorobenzoic acid ~3000 (broad)~1700~1250-1100-
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 192/194 (Cl isotope pattern)175/177 ([M-OH]+), 147/149 ([M-COOH]+)
2-Chloro-4-fluorobenzoic acid 174/176 (Cl isotope pattern)[5]157/159 ([M-OH]+), 129/131 ([M-COOH]+)[5]
2,4-Dichlorobenzoic acid 190/192/194 (Cl2 isotope pattern)173/175/177 ([M-OH]+), 145/147/149 ([M-COOH]+)
2-Bromo-4,6-difluorobenzoic acid 236/238 (Br isotope pattern)219/221 ([M-OH]+), 191/193 ([M-COOH]+)
2,6-Difluorobenzoic acid 158141 ([M-OH]+), 113 ([M-COOH]+)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the benzoic acid derivative for 1H NMR and 20-50 mg for 13C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • 1H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • 13C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more, as 13C is less sensitive.

      • Relaxation Delay (d1): 2-5 seconds.

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs provided by the spectrometer software.

      • Optimize spectral widths in both dimensions to encompass all relevant signals.

      • Adjust the number of increments and scans to achieve desired resolution and signal-to-noise ratio.[6]

Infrared (IR) Spectroscopy
  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Thin Film Method:

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

    • Mount the plate in the spectrometer and record the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Derivatization is often necessary for acidic compounds to improve their volatility and chromatographic behavior. A common method is esterification (e.g., with diazomethane or by heating with an alcohol and acid catalyst) or silylation.

    • Dissolve the derivatized sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to include the molecular ion (e.g., 300).

Visualization of Analytical Workflows and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the spectroscopic analysis of these compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzoic Acid Derivative NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep GCMS_Prep Derivatization (e.g., Esterification) Sample->GCMS_Prep NMR NMR Spectroscopy (1D & 2D) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR GCMS GC-MS GCMS_Prep->GCMS Structure Structure Elucidation & Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure GCMS->Structure GCMS->Purity Comparison Comparison with Alternatives Structure->Comparison NMR_Signal_Interpretation cluster_1H_NMR 1H NMR cluster_13C_NMR 13C NMR cluster_2D_NMR 2D NMR H_Chem_Shift Chemical Shift (δ) - Electronic Environment HSQC HSQC - C-H (1-bond) Correlations H_Chem_Shift->HSQC HMBC HMBC - C-H (long-range) Correlations H_Chem_Shift->HMBC H_Integration Integration - Proton Ratio H_Splitting Splitting (J-coupling) - Neighboring Protons COSY COSY - H-H Correlations H_Splitting->COSY C_Chem_Shift Chemical Shift (δ) - Carbon Environment C_Chem_Shift->HSQC C_Chem_Shift->HMBC C_Multiplicity Multiplicity (DEPT) - Attached Protons Structure Molecular Structure Structure->H_Chem_Shift Structure->H_Integration Structure->H_Splitting Structure->C_Chem_Shift Structure->C_Multiplicity

References

quantitative analysis of 2-Chloro-4,6-difluorobenzoic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the is presented for researchers, scientists, and professionals in drug development. This guide details and contrasts various analytical techniques, offering supporting data and methodologies to aid in selecting the most suitable approach for specific research needs.

Comparison of Analytical Methods

The selection of an analytical method for quantifying 2-Chloro-4,6-difluorobenzoic acid is critical and depends on factors such as the complexity of the reaction mixture, required sensitivity, and available instrumentation. The primary methods employed for the analysis of halogenated benzoic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on polarity, with UV detection.Separation based on volatility and mass-to-charge ratio.Measurement of light absorption by the analyte.
Sample Preparation Dilution, filtration.Derivatization may be required to increase volatility.Dilution.
Selectivity HighVery HighLow to Moderate
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL range[1]µg/mL range
Linearity Typically R² > 0.99Typically R² > 0.99[2]Good, but over a narrower range.
Common Issues Co-elution with matrix components.Thermal degradation of the analyte, matrix interference.Interference from other UV-absorbing compounds.
Best Suited For Routine analysis, purity assessment in moderately complex mixtures.[3]Trace analysis, identification of impurities in complex mixtures.[1][4][5]Simple mixtures, preliminary quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for halogenated aromatic compounds and offers a robust approach for quantification.[3]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column compartment.

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size) is suitable.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of HPLC-grade acetonitrile and water containing 0.1% trifluoroacetic acid or formic acid to ensure the analyte is in its protonated form.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined, but a starting point of 272 nm can be used based on similar compounds.[7]

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in a 50:50 (v/v) mixture of acetonitrile and water.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dilute an accurately weighed amount of the reaction mixture in the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to increase the volatility of the acidic analyte.

  • Instrumentation: A GC-MS system with a suitable capillary column.

  • Derivatization: Esterification of the carboxylic acid group is a common approach. This can be achieved by reacting the sample with an agent like BF₃ in methanol or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA).[1][4]

  • Column: A fused silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program:

    • Initial oven temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 250-280°C.

    • Hold: 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, using characteristic ions of the derivatized analyte.

  • Standard and Sample Preparation:

    • Prepare standards and samples in a suitable solvent.

    • Add an internal standard (e.g., a structurally similar compound not present in the sample, like 5-bromo-2-fluorobenzoic acid) to both standards and samples.[4]

    • Perform the derivatization reaction on both standards and samples under the same conditions.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

UV-Vis Spectrophotometry

This method is simpler but less selective. It is suitable for reaction mixtures where this compound is the primary absorbing species at the analytical wavelength.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the measurement region, such as methanol or a buffered aqueous solution.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of a standard solution of this compound.

    • Prepare a series of calibration standards.

    • Measure the absorbance of each standard at the λmax.

    • Prepare the sample by diluting it with the chosen solvent to bring the absorbance into the linear range of the instrument.

    • Measure the absorbance of the sample.

  • Quantification: Use Beer's Law to calculate the concentration of the analyte in the sample based on the calibration curve generated from the standards. A simple and sensitive spectrophotometric method can also be developed based on charge-transfer complexation.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample_Collection Collect Reaction Mixture Sample Sample_Preparation Prepare Sample (Dilution, Filtration, Derivatization) Sample_Collection->Sample_Preparation Standard_Preparation Prepare Calibration Standards Analysis Analyze Samples and Standards Standard_Preparation->Analysis Sample_Preparation->Analysis Instrumentation Select Analytical Instrument (HPLC, GC-MS, etc.) Method_Development Develop/Optimize Analytical Method Instrumentation->Method_Development Method_Development->Analysis Data_Acquisition Acquire Raw Data (Chromatograms, Spectra) Analysis->Data_Acquisition Calibration Construct Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for quantitative analysis.

Method_Selection_Logic Start Start: Need to Quantify This compound Complexity Complex Reaction Mixture? Start->Complexity Sensitivity High Sensitivity Required? Complexity->Sensitivity Yes Simple_Mixture Simple Mixture or Preliminary Scan? Complexity->Simple_Mixture No Identification Need Structural Confirmation? Sensitivity->Identification Yes HPLC Use HPLC Sensitivity->HPLC No GCMS Use GC-MS Identification->GCMS Yes UVVis Use UV-Vis Spectrophotometry Simple_Mixture->UVVis Yes

Caption: Decision logic for method selection.

References

Assessing the Stability of 2-Chloro-4,6-difluorobenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a molecule under various reaction conditions is paramount for successful experimental design and process development. This guide provides a comparative assessment of the stability of 2-Chloro-4,6-difluorobenzoic acid by examining the known properties of structurally similar compounds. In the absence of direct experimental data for the target molecule, this guide offers a predictive framework based on established chemical principles and provides standardized protocols for its empirical evaluation.

Comparative Stability Analysis

The stability of this compound is influenced by the electron-withdrawing effects of its halogen substituents—one chlorine and two fluorine atoms—on the aromatic ring. These effects significantly impact the molecule's acidity, thermal stability, and reactivity towards nucleophiles and electrophiles.

Physicochemical Properties and Predicted Stability

To contextualize the stability of this compound, the following table summarizes the known properties of benzoic acid and its halogenated derivatives. The data suggests that the presence of multiple electron-withdrawing halogens will likely increase the acidity of this compound compared to benzoic acid and its mono- and di-halogenated counterparts. This increased acidity can, in turn, influence its reactivity in various chemical environments.

CompoundMolecular FormulaMelting Point (°C)pKaPredicted Thermal StabilityPredicted Reactivity
Benzoic AcidC₇H₆O₂122.44.20Stable under normal conditions. Decarboxylation requires high temperatures.Aromatic ring is resistant to oxidation. Carboxyl group undergoes typical reactions (esterification, etc.).[1]
2-Fluorobenzoic AcidC₇H₅FO₂122-1253.27Similar to benzoic acid, but the C-F bond is very strong.Increased acidity due to the inductive effect of fluorine.[2]
2-Chlorobenzoic AcidC₇H₅ClO₂1422.94Generally stable; decarboxylation can occur at elevated temperatures.More acidic than benzoic acid. The chlorine atom can be displaced by strong nucleophiles under harsh conditions.[2]
2,6-Dichlorobenzoic AcidC₇H₄Cl₂O₂139-1421.69Steric hindrance from ortho-substituents may affect planarity and reactivity.Significantly more acidic due to the presence of two electron-withdrawing groups.[3]
This compound C₇H₃ClF₂O₂ Not available Predicted to be < 2.94 Expected to be thermally stable, with decarboxylation as a likely high-temperature degradation pathway. The highly electron-deficient ring is expected to be less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution under forcing conditions.

Predicted Degradation Pathways

Based on the chemistry of related halogenated aromatic acids, the following degradation pathways can be anticipated for this compound under specific conditions:

  • Thermal Decomposition: The most probable thermal degradation pathway is decarboxylation at elevated temperatures, leading to the formation of 1-chloro-3,5-difluorobenzene. The strong C-F bonds suggest that C-Cl bond cleavage or ring fragmentation would require significantly higher energy.

  • Hydrolytic Degradation: In aqueous solutions, the compound is expected to be largely stable, particularly around neutral pH. Under strongly acidic or basic conditions and elevated temperatures, hydrolysis of the carboxylic acid group is possible, though the aromatic halogen substituents are generally resistant to hydrolysis under typical laboratory conditions.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation. For halogenated aromatics, this can involve the cleavage of the carbon-halogen bond. The relative lability would likely be C-Cl > C-F.

  • Microbial Degradation: Some microorganisms have been shown to degrade halogenated benzoic acids, often initiating the process with dioxygenase enzymes that hydroxylate the aromatic ring, leading to eventual ring cleavage.[4][5][6]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following standard experimental protocols are recommended.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition profile and identify phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or alumina).

  • Instrumentation: Utilize a simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.[7]

  • TGA Protocol:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to observe mass loss due to decomposition.

  • DSC Protocol:

    • Heat the sample in a sealed pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to observe endothermic (melting) and exothermic (decomposition) events.[8][9]

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

    • From the DSC thermogram, identify the melting point and any exothermic peaks that indicate decomposition.

Hydrolytic Stability Assessment as a Function of pH

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology (based on OECD Guideline 111): [10][11]

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile). The final concentration of the organic solvent in the test solutions should be minimal (<1%).

  • Test Procedure:

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of the test substance that is less than half of its water solubility.

    • Incubate the test solutions in the dark at a constant temperature (e.g., 50 °C) for a specified period (e.g., 5 days for a preliminary test).

  • Sampling and Analysis:

    • At regular intervals, withdraw aliquots from each test solution.

    • Analyze the concentration of this compound and any potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Determine the rate of hydrolysis and the half-life of the compound at each pH.

Visualizing Stability Assessment Workflows

To provide a clear overview of the logical steps involved in assessing the stability of a chemical compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Formal Stability Studies A Literature Review & In-Silico Prediction B Physicochemical Characterization (pKa, Solubility) A->B C Thermal Stress (TGA/DSC) B->C D Hydrolytic Stress (pH 2, 7, 12) B->D E Oxidative Stress (e.g., H2O2) B->E F Photolytic Stress (UV/Vis Light) B->F G Identify Degradation Products (LC-MS, NMR) C->G D->G E->G F->G H Propose Degradation Pathways G->H I Long-term & Accelerated Stability Testing (ICH Guidelines) H->I

Caption: A logical workflow for the comprehensive stability assessment of a chemical compound.

Decision Tree for Reaction Condition Selection Start Proposed Reaction Conditions (Temp, pH, Reagents) CheckThermal Is Reaction Temp > Decomposition Onset? Start->CheckThermal CheckpH Is pH compatible with hydrolytic stability? CheckThermal->CheckpH No ModifyTemp Modify Temperature CheckThermal->ModifyTemp Yes CheckReagent Are reagents compatible? (e.g., strong nucleophiles) CheckpH->CheckReagent Yes ModifypH Modify pH / Solvent CheckpH->ModifypH No Proceed Proceed with Reaction CheckReagent->Proceed Yes ModifyReagent Select Alternative Reagent CheckReagent->ModifyReagent No ModifyTemp->Start ModifypH->Start ModifyReagent->Start

Caption: A decision-making workflow for selecting appropriate reaction conditions based on stability data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.